Cyanine5 NHS ester iodide
Descripción
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Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C36H42IN3O4 |
|---|---|
Peso molecular |
707.6 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate iodide |
InChI |
InChI=1S/C36H42N3O4.HI/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
MSVPQRMWNARNJZ-UHFFFAOYSA-M |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[I-] |
Origen del producto |
United States |
Foundational & Exploratory
Cyanine5 NHS Ester Iodide: A Technical Guide for Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5 (Cy5) NHS ester iodide is a widely utilized fluorescent dye in molecular biology and related fields.[1] As a member of the cyanine dye family, Cy5 exhibits intense fluorescence in the far-red region of the spectrum, making it an invaluable tool for a variety of applications where minimizing background autofluorescence from biological samples is critical.[2][3] This technical guide provides an in-depth overview of Cyanine5 NHS ester iodide, its physicochemical properties, detailed experimental protocols for labeling biomolecules, and its applications in modern biological research.
The utility of Cyanine5 NHS ester lies in its N-hydroxysuccinimidyl (NHS) ester functional group.[4] This group readily reacts with primary amino groups (-NH2) present on biomolecules such as proteins (e.g., on lysine residues) and amine-modified oligonucleotides to form stable covalent bonds.[4][5] This process, known as amine labeling, allows for the specific attachment of the fluorescent Cy5 dye to the target molecule, enabling its detection and tracking in various experimental setups.[5]
Physicochemical and Spectroscopic Properties
Cyanine5 is characterized by its high molar extinction coefficient and good quantum yield, contributing to its bright fluorescence.[6] Its emission in the far-red spectrum is particularly advantageous as it falls within a window where cellular and tissue autofluorescence is minimal, leading to a high signal-to-noise ratio.[2][3]
Table 1: Spectroscopic and Physical Properties of Cyanine5
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength (λex) | ~646 - 651 nm | [7][8][9] |
| Maximum Emission Wavelength (λem) | ~662 - 670 nm | [7][8][9] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | |
| Recommended Laser Lines | 633 nm, 647 nm | [2][4] |
| Solubility | Good in DMSO and DMF; poorly soluble in water | [4][7][10] |
| Storage Conditions | -20°C, in the dark, desiccated | [5] |
Core Applications in Molecular Biology
The ability to covalently label biomolecules with Cy5 NHS ester has led to its widespread adoption in numerous molecular biology techniques:
-
Fluorescence Microscopy: Labeled antibodies, proteins, or probes are used to visualize the localization and dynamics of specific targets within fixed or living cells and tissues.[2]
-
Flow Cytometry: Cells labeled with Cy5-conjugated antibodies can be identified, quantified, and sorted based on the expression of specific cell surface or intracellular markers.[8]
-
Genomics and Proteomics: Cy5-labeled oligonucleotides are used as probes in microarray analysis and fluorescence in situ hybridization (FISH).[11] In proteomics, Cy5 is used for differential gel electrophoresis (DIGE) to compare protein expression levels between samples.
-
Förster Resonance Energy Transfer (FRET): Cy5 can serve as an acceptor molecule in FRET-based assays to study molecular interactions and conformational changes. It is often paired with a donor fluorophore like Cyanine3 (Cy3).[6]
Experimental Protocols
The following sections provide detailed methodologies for labeling proteins and oligonucleotides with Cyanine5 NHS ester. The optimal conditions, particularly the molar ratio of dye to biomolecule, may require optimization for specific applications.[12]
Protein Labeling Protocol
This protocol is a general guideline for labeling proteins, such as antibodies, with Cyanine5 NHS ester.
Materials:
-
This compound
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5)[13][14]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[5]
-
Gel filtration column (e.g., Sephadex G-25) for purification[15]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[12] If the protein solution contains primary amines (e.g., Tris buffer or sodium azide), these should be removed by dialysis against an appropriate buffer like PBS.[12]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the Cyanine5 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[15]
-
Reaction: While gently vortexing the protein solution, slowly add the calculated volume of the Cy5 NHS ester solution. A molar excess of 8-10 fold of the dye to the protein is a common starting point for mono-labeling.[13][14]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice, protected from light.[9][14][15]
-
Purification: Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).[15] The labeled protein will elute first.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
Oligonucleotide Labeling Protocol
This protocol is for labeling amine-modified oligonucleotides.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)[16][17]
-
Anhydrous DMF or DMSO
-
Purification system (e.g., reverse-phase HPLC or gel filtration)[15][17]
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the conjugation buffer.[16]
-
Prepare the Dye Stock Solution: Freshly prepare a solution of Cyanine5 NHS ester in anhydrous DMF or DMSO.[17]
-
Reaction: Add the dye solution to the oligonucleotide solution.
-
Incubation: Incubate the reaction for at least 2 hours at room temperature, protected from light. Overnight incubation is also possible.[16][17]
-
Purification: Purify the labeled oligonucleotide from the excess dye using reverse-phase HPLC or a desalting column.[17]
Visualizing the Workflow and Chemistry
To better understand the processes involved, the following diagrams illustrate the labeling workflow and the underlying chemical reaction.
Caption: Experimental workflow for labeling biomolecules with Cyanine5 NHS ester.
Caption: Reaction of Cy5 NHS ester with a primary amine on a biomolecule.
Conclusion
This compound remains a cornerstone fluorescent probe in molecular biology due to its favorable spectroscopic properties, particularly its far-red emission, and its straightforward conjugation chemistry. Its versatility allows for the robust labeling of a wide array of biomolecules, enabling sensitive detection in a multitude of applications, from cellular imaging to genomics. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for researchers aiming to effectively utilize this powerful tool in their experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 3. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 8. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 9. acebiolab.com [acebiolab.com]
- 10. Cyanine 5 NHS ester (A270169) | Antibodies.com [antibodies.com]
- 11. Cy5 NHS Oligo Modifications from Gene Link [genelink.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. interchim.fr [interchim.fr]
- 15. genecopoeia.com [genecopoeia.com]
- 16. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 17. glenresearch.com [glenresearch.com]
The Principle and Practice of Amine Labeling with Cyanine5 NHS Ester Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core principles and experimental methodologies for labeling biomolecules with Cyanine5 (Cy5) N-hydroxysuccinimide (NHS) ester iodide. Cy5, a far-red fluorescent dye, is a popular choice for labeling proteins, peptides, and oligonucleotides due to its high extinction coefficient, good quantum yield, and emission in a spectral region with minimal biological autofluorescence.[1][2][3] The NHS ester functional group provides a straightforward and efficient means of covalently attaching the Cy5 fluorophore to primary amines on target molecules.[1][4]
Core Principle of Amine Labeling
The fundamental principle of labeling with Cyanine5 NHS ester lies in a nucleophilic acyl substitution reaction. The NHS ester is an amine-reactive functional group that readily reacts with unprotonated primary aliphatic amines, such as the side chain of lysine residues in proteins or amine-modified nucleic acids, to form a stable amide bond.[4][5][6] The N-hydroxysuccinimide is released as a byproduct.
This reaction is highly dependent on pH.[7][8][9] At physiological or acidic pH, the primary amine is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive with the NHS ester.[7][8] Conversely, at alkaline pH, the amine is deprotonated (-NH2) and becomes an effective nucleophile. However, at excessively high pH, the competing reaction of NHS ester hydrolysis increases significantly, which can reduce labeling efficiency.[6][7][8][9] Therefore, the optimal pH for the labeling reaction is typically maintained between 8.0 and 9.5, with a common range of 8.3-8.5.[7][8][10]
Physicochemical and Spectroscopic Properties of Cyanine5
Cyanine5 is a member of the cyanine dye family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings. This structure is responsible for its intense color and fluorescent properties.
| Property | Value | Reference |
| Molecular Weight | ~667.54 g/mol (as tetrafluoroborate salt) | [3] |
| Excitation Maximum (λex) | ~646 - 651 nm | [3][10][11] |
| Emission Maximum (λem) | ~662 - 670 nm | [3][8][11] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [2][3] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [3] |
| Recommended Laser Lines | 633 nm, 647 nm | [2][11] |
| Solubility | Poorly soluble in water; soluble in DMSO and DMF | [3][8] |
Experimental Protocol for Protein Labeling
The following is a generalized protocol for labeling a protein with Cyanine5 NHS ester. It is crucial to optimize the dye-to-protein molar ratio for each specific protein to achieve the desired degree of labeling (DOL) without compromising protein function.[10]
1. Reagent Preparation:
-
Protein Solution: The protein should be dissolved in an amine-free buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer, at a concentration of 2-10 mg/mL.[10] If the protein solution contains Tris or glycine, it must be dialyzed against the labeling buffer to remove primary amines that would compete with the labeling reaction.[10]
-
Labeling Buffer: A 0.1 M sodium bicarbonate or sodium phosphate buffer with a pH of 8.3-9.0 is recommended.[7][10]
-
Cy5 NHS Ester Stock Solution: Dissolve the Cyanine5 NHS ester iodide in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[8] This solution should be prepared fresh.
2. Labeling Reaction:
-
Adjust the pH of the protein solution to 8.5 ± 0.5 with the labeling buffer.[10]
-
Calculate the required volume of the Cy5 NHS ester stock solution to achieve the desired dye-to-protein molar ratio. A starting ratio of 10:1 is often recommended.[10]
-
Add the calculated volume of the Cy5 NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For some proteins, incubation overnight at 4°C may be suitable.[7]
3. Purification of the Labeled Protein:
-
Remove the unreacted dye and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[7][8] The labeled protein will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.
4. Determination of the Degree of Labeling (DOL):
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of Cy5 (~650 nm, A650).
-
Calculate the protein concentration using the following formula, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A280 - (A650 x CF280)] / ε_protein
-
Where CF280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
-
DOL = A650 / (ε_dye x Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of Cy5 at its absorption maximum.
-
An optimal DOL for most antibodies is typically between 2 and 10.[10] Over-labeling can lead to fluorescence quenching and may affect the biological activity of the protein.[1][10]
Visualizing the Process: Diagrams
Caption: Chemical reaction of Cyanine5 NHS ester with a primary amine.
Caption: Experimental workflow for protein labeling with Cy5 NHS ester.
Conclusion
This compound is a versatile and efficient reagent for the fluorescent labeling of primary amines in a wide range of biomolecules. A thorough understanding of the underlying chemical principles, particularly the pH dependence of the reaction, and careful optimization of the experimental protocol are essential for achieving robust and reproducible labeling results. This guide provides the foundational knowledge and a practical framework for researchers to successfully implement Cy5 labeling in their studies, enabling sensitive and specific detection in various applications, from fluorescence microscopy to in vivo imaging.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. goldbio.com [goldbio.com]
- 3. Cyanine 5 NHS ester (A270169) | Antibodies.com [antibodies.com]
- 4. Cyanine5 NHS ester [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. acebiolab.com [acebiolab.com]
- 9. pdf.dutscher.com [pdf.dutscher.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to Cyanine5 NHS Ester Iodide: Properties, Specifications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5 (Cy5) NHS ester is a widely utilized amine-reactive fluorescent dye, favored for its bright fluorescence in the far-red region of the spectrum.[1][2][3] This spectral profile is advantageous for biological applications as it minimizes background autofluorescence from cells and tissues.[3] The N-hydroxysuccinimide (NHS) ester functional group facilitates the covalent attachment of the Cy5 dye to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming a stable amide bond.[1][4][5][6] This guide provides a comprehensive overview of the properties and specifications of Cyanine5 NHS ester, along with detailed protocols for its use in labeling and purification. While the compound is sometimes referred to as Cyanine5 NHS ester iodide, the "iodide" typically denotes the counter-ion and is often not specified in technical data sheets, as it generally does not impact the labeling reaction.
Core Properties and Specifications
The following tables summarize the key quantitative data for Cyanine5 NHS ester, providing a clear reference for experimental planning.
Table 1: Spectroscopic Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 - 651 nm | [2][3][7][8] |
| Emission Maximum (λem) | ~662 - 671 nm | [2][3][7][8] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [7] |
| Quantum Yield (Φ) | ~0.2 | [7] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | Varies by counter-ion, typically ~600-800 g/mol | [7] |
| Solubility | Good solubility in organic solvents (DMSO, DMF); poor in water | [2][7] |
| Reactivity | Reacts with primary amines (-NH₂) | [1][4][5][6] |
| Storage Conditions | -20°C, desiccated and protected from light | [1] |
Experimental Protocols
This section provides detailed methodologies for the use of Cyanine5 NHS ester in labeling proteins, with a focus on antibodies.
Protocol 1: Antibody Labeling with Cyanine5 NHS Ester
This protocol outlines the steps for the covalent conjugation of Cyanine5 NHS ester to an antibody.
Materials:
-
Antibody (purified, in an amine-free buffer like PBS)
-
Cyanine5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25 or a spin desalting column)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).
-
If the antibody buffer contains primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.
-
-
Dye Preparation:
-
Immediately before use, dissolve the Cyanine5 NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL. Vortex to ensure it is fully dissolved.
-
-
Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer. A common method is to add 1/10th the volume of 1 M sodium bicarbonate buffer.
-
Calculate the required volume of the dye stock solution. A molar ratio of dye to antibody of 10:1 to 20:1 is a good starting point.
-
Slowly add the calculated amount of dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring or rotation.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add the quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Protocol 2: Purification of the Labeled Antibody
This protocol describes the removal of unconjugated dye from the labeling reaction mixture.
Materials:
-
Labeled antibody solution from Protocol 1
-
Purification column (e.g., spin desalting column with a suitable molecular weight cutoff, or a gravity-flow size-exclusion chromatography column like Sephadex G-25)
-
Elution buffer (e.g., PBS)
-
Collection tubes
Procedure using a Spin Desalting Column:
-
Column Preparation:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column with the elution buffer (PBS).
-
-
Sample Loading:
-
Load the reaction mixture onto the center of the resin bed.
-
-
Elution:
-
Centrifuge the column according to the manufacturer's protocol. The purified, labeled antibody will be in the eluate. The smaller, unconjugated dye molecules will be retained in the column resin.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the antibody) and ~650 nm (for Cy5).[1]
-
The following formula can be used to calculate the DOL:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Dye Concentration (M) = A₆₅₀ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
Where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5), ε_protein is the molar extinction coefficient of the protein at 280 nm, and ε_dye is the molar extinction coefficient of the dye at its absorbance maximum.
-
-
Visualizations
The following diagrams illustrate key processes involving Cyanine5 NHS ester.
Caption: Workflow for antibody labeling with Cyanine5 NHS ester.
References
Understanding the fluorescence mechanism of Cy5 NHS ester
An In-depth Technical Guide to the Fluorescence Mechanism of Cy5 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine-5 (Cy5) NHS ester is a synthetic, amine-reactive fluorescent dye widely utilized in biological research and diagnostics.[1][2] As a member of the cyanine dye family, it is characterized by its intense color and fluorescence in the far-red region of the spectrum.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group makes it particularly valuable for covalently labeling biomolecules.[3][4][5][6][7] This is achieved by forming stable amide bonds with primary amines, such as the lysine residues in proteins or amine-modified oligonucleotides.[5][6][7]
The utility of Cy5 stems from its emission in the far-red spectral region (around 662-670 nm), where background autofluorescence from biological samples is minimal, leading to a high signal-to-noise ratio.[1][5][6] This property makes Cy5 an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, immunofluorescence, and in vivo imaging.[3][8]
Core Fluorescence Mechanism
The fluorescence of Cy5 is governed by the principles of electronic excitation and relaxation, often visualized using a Jablonski diagram. The process occurs within nanoseconds and involves several key stages:
-
Excitation (Absorption): A Cy5 molecule in its ground electronic state (S₀) absorbs a photon of light. For efficient absorption, the photon's energy must match the energy gap between the S₀ and an excited singlet state (S₁).[9]
-
Vibrational Relaxation: Following excitation, the molecule is typically in a higher vibrational level of the S₁ state. It rapidly relaxes to the lowest vibrational level of S₁ by dissipating energy as heat to the surrounding solvent molecules. This is a non-radiative process.[9]
-
Fluorescence Emission: From the lowest vibrational level of the S₁ state, the molecule returns to the ground state (S₀) by emitting a photon. This emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
-
Non-Radiative Decay: Fluorescence is not the only relaxation pathway. The excited molecule can also return to the ground state through non-radiative processes that compete with fluorescence and reduce its efficiency (quantum yield).[9] For Cy5, a significant non-radiative pathway is the trans-cis photoisomerization of its polymethine chain.[9][10] Other pathways include internal conversion (heat dissipation) and intersystem crossing to a long-lived triplet state (T₁), which can lead to photobleaching.[11]
Photophysical Properties
The key photophysical parameters of Cy5 NHS ester are summarized below. These values can vary slightly depending on the specific molecular structure (e.g., presence of sulfo groups) and the measurement environment.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~646 - 651 nm | [3][4][8][12][13][14] |
| Emission Maximum (λem) | ~662 - 671 nm | [3][4][5][6][12][13][14] |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [5][6][8][13][14] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.27 | [8][9][14][15] |
| Fluorescence Lifetime (τ) | ~1.0 ns | [9] |
Chemical Reactivity and Labeling Workflow
The NHS ester moiety of Cy5 is highly reactive towards primary amines (-NH₂) found in biomolecules. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide group and forming a stable amide bond.
This reaction is strongly pH-dependent.[4] An alkaline environment (optimal pH 8.3–9.0) is required to deprotonate the primary amine, making it a more effective nucleophile.[4][16][17][18] At lower pH, the amine is protonated (-NH₃⁺) and non-reactive.[4] However, at pH values higher than optimal, the competing hydrolysis of the NHS ester accelerates, which can reduce the labeling efficiency.[16]
Factors Influencing Fluorescence Performance
Several factors can significantly impact the fluorescence intensity and stability of Cy5 conjugates.
-
Environmental Sensitivity :
-
pH : Cy5 conjugates are generally photostable and their fluorescence is largely insensitive to pH in the range of 4 to 10.[5][6][13][19]
-
Solvent Polarity and Viscosity : The fluorescence quantum yield can be influenced by the local environment.[20] For instance, increasing solvent viscosity can enhance fluorescence efficiency by restricting the non-radiative trans-cis isomerization.[10]
-
-
Photostability and Quenching :
-
Ozone Degradation : Cy5 is notably sensitive to degradation by environmental ozone, which can lead to rapid signal loss, particularly in microarray experiments.[21][22]
-
Photobleaching : Like many fluorophores, Cy5 is susceptible to photobleaching upon prolonged or intense illumination. This can be mitigated by covalently linking the dye to photostabilizing agents like cyclooctatetraene (COT) or Trolox, which act to quench the destructive triplet state.[11][23]
-
Self-Quenching : At high labeling ratios (degrees of labeling), Cy5 molecules in close proximity on a protein can interact, leading to aggregation and self-quenching of fluorescence.[5][6][10] Therefore, it is not recommended for labeling proteins at a high molar ratio.[5][6]
-
FRET : The fluorescence of Cy5 can be intentionally quenched through Förster Resonance Energy Transfer (FRET) when a suitable acceptor molecule, such as Cy7, is brought into close proximity.[24] This principle can be exploited for developing biosensors or for quenching background signals.[24]
-
Experimental Protocols
Protocol 1: General Protein Labeling with Cy5 NHS Ester
This protocol is a general guideline for labeling proteins, such as antibodies, and may require optimization for specific applications.[16][17][18][25]
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., 1X PBS).
-
Cy5 NHS ester.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][12]
Procedure:
-
Prepare Protein Solution : Ensure the protein is in an amine-free buffer. If necessary, dialyze the protein against 1X PBS (pH 7.2-7.4). Adjust the protein solution pH to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[16][17]
-
Prepare Dye Stock Solution : Immediately before use, dissolve the Cy5 NHS ester in a small amount of anhydrous DMSO or DMF to make a 10 mg/mL or 10 mM stock solution.[17][18][26]
-
Calculate Molar Ratio : Determine the desired molar excess of dye to protein. A starting point of a 10:1 to 20:1 molar ratio is common for antibodies.[17][18]
-
Conjugation Reaction : While gently stirring or vortexing the protein solution, slowly add the calculated volume of the Cy5 stock solution.[17][27]
-
Incubation : Incubate the reaction mixture for at least 1 hour at room temperature, or overnight on ice, protected from light.[4][16]
-
Purification : Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[16][17][26] The first colored band to elute is the Cy5-labeled protein.
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL represents the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[17][18][27]
Procedure:
-
Measure Absorbance : Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of Cy5 (~650 nm, A₆₅₀).
-
Calculate Protein Concentration : The absorbance at 280 nm is contributed by both the protein and the dye. A correction factor (CF₂₈₀) is used to account for the dye's absorbance at this wavelength.
-
Calculate Dye Concentration :
-
Dye Concentration (M) = A₆₅₀ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy5 at its λmax (250,000 M⁻¹cm⁻¹).
-
-
-
Calculate DOL :
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. ibiantech.com [ibiantech.com]
- 3. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 4. acebiolab.com [acebiolab.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. abpbio.com [abpbio.com]
- 8. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyanine5 NHS ester, Amine-reactive red emitting fluorescent dye. (CAS 1263093-76-0) | Abcam [abcam.com]
- 13. goldbio.com [goldbio.com]
- 14. Cy5-NHS ester, 1032678-42-4 | BroadPharm [broadpharm.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. interchim.fr [interchim.fr]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. benchchem.com [benchchem.com]
- 19. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 23. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 25. docs.aatbio.com [docs.aatbio.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. abpbio.com [abpbio.com]
A Beginner's Guide to Protein Labeling with Cyanine5 NHS Ester Iodide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyanine5 (Cy5) N-hydroxysuccinimidyl (NHS) ester iodide, a widely used fluorescent dye for labeling proteins and other biomolecules. Tailored for those new to protein labeling, this document details the fundamental principles, experimental procedures, and critical considerations for successful conjugation.
Introduction to Cyanine5 NHS Ester Iodide
Cyanine5 NHS ester is a reactive fluorescent dye that belongs to the cyanine family. It is characterized by its bright fluorescence emission in the far-red region of the electromagnetic spectrum, which minimizes background autofluorescence from biological samples.[1][2] The NHS ester functional group readily reacts with primary amino groups (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[3][4] This specific reactivity makes Cy5 NHS ester an excellent choice for covalently labeling proteins for various downstream applications, including fluorescence microscopy, flow cytometry, western blotting, and immunoassays.[5]
The iodide salt form of Cyanine5 NHS ester is commonly supplied and is typically dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before use in labeling reactions.[4][6]
Core Principles of Protein Labeling
The fundamental principle behind labeling with Cy5 NHS ester is a nucleophilic acyl substitution reaction. The primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond, covalently attaching the Cy5 dye to the protein, and the release of N-hydroxysuccinimide as a byproduct.
This reaction is highly pH-dependent, with an optimal pH range of 8.0 to 9.0.[3][4] Below this range, the primary amines are protonated and thus less nucleophilic, reducing the reaction efficiency. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, also leading to lower labeling efficiency.[4][7]
Quantitative Data Summary
For successful and reproducible protein labeling, it is crucial to understand the spectroscopic and chemical properties of Cyanine5 NHS ester. The table below summarizes key quantitative data for this fluorescent dye.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~650 nm | [3][5] |
| Emission Maximum (λem) | ~670 nm | [3][5] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [8][9] |
| Optimal Degree of Labeling (DOL) | 2 - 7 for antibodies | [3][10] |
| Correction Factor (CF₂₈₀) | ~0.04 - 0.05 | [8][10][11] |
Note: The correction factor is used to account for the absorbance of the Cy5 dye at 280 nm when determining the protein concentration spectrophotometrically.
Experimental Protocols
This section provides a detailed, step-by-step protocol for labeling a protein with Cyanine5 NHS ester, purifying the conjugate, and determining the degree of labeling.
Materials and Reagents
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS)[10]
-
This compound[12]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3]
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5[3]
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[3]
-
Purification Column (e.g., spin desalting column or size-exclusion chromatography column)[1][13]
-
Spectrophotometer
Step 1: Protein Preparation
-
Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the protein for reaction with the NHS ester and must be removed.[13][14]
-
If necessary, perform a buffer exchange using dialysis or a desalting column.[3]
-
The protein concentration should ideally be between 2-10 mg/mL.[14]
Step 2: Labeling Reaction
-
Prepare Cy5 NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[10][15]
-
Adjust pH: For optimal labeling, adjust the pH of the protein solution to 8.5-9.0 by adding a small volume of 1 M sodium bicarbonate buffer (e.g., 10 µL per 100 µL of protein solution).[3][15]
-
Calculate Molar Ratio: Determine the desired molar ratio of dye to protein. A common starting point is a 10:1 to 20:1 molar ratio.[3]
-
Initiate Reaction: Add the calculated amount of Cy5 NHS ester stock solution to the protein solution while gently vortexing. Ensure the volume of DMSO or DMF does not exceed 10% of the total reaction volume.[15]
-
Incubate: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[14][15]
Step 3: Purification of the Labeled Protein
It is critical to remove the unreacted "free" dye from the labeled protein to avoid high background signals in downstream applications.[1]
-
Select a Purification Method: The choice of method depends on the protein's size and stability. Common methods include:
-
Column Equilibration (for spin or SEC columns): Equilibrate the column with an appropriate buffer (e.g., PBS) according to the manufacturer's instructions.[1]
-
Sample Loading and Elution: Load the reaction mixture onto the column and collect the fractions containing the labeled protein. The free dye will be retained in the column or elute later.[1][13]
Step 4: Characterization of the Labeled Protein
After purification, it is essential to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[10]
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5, approximately 650 nm (A₆₅₀).[10]
-
Calculate Protein Concentration:
-
Calculate Dye Concentration:
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)[10]
-
An optimal DOL for most applications is typically between 2 and 7 for antibodies.[3][10] Over-labeling can lead to fluorescence quenching and potentially affect the protein's biological activity.[10]
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams have been generated.
Caption: Chemical reaction of Cy5 NHS ester with a primary amine on a protein.
Caption: Experimental workflow for labeling proteins with Cy5 NHS ester.
Troubleshooting
Common issues encountered during protein labeling with Cy5 NHS ester are summarized in the table below, along with their potential causes and solutions.
| Issue | Potential Cause(s) | Solution(s) |
| Low Labeling Efficiency | - Incorrect buffer pH. - Presence of primary amines in the buffer (e.g., Tris, glycine). - Inactive NHS ester due to hydrolysis. - Inaccessible amine groups on the protein. | - Ensure the reaction buffer pH is between 8.0 and 9.0.[3][7] - Perform buffer exchange into an amine-free buffer.[13][14] - Prepare fresh dye stock solution immediately before use.[10] - Increase the molar ratio of dye to protein.[3] |
| Over-labeling (High DOL) | - Molar ratio of dye to protein is too high. | - Reduce the molar ratio of Cy5 NHS ester to protein in the labeling reaction.[1] |
| Fluorescence Quenching | - Over-labeling leading to self-quenching. | - Aim for a lower DOL (typically 2-4 for many applications) by reducing the dye-to-protein ratio.[1] |
| Free Dye Detected After Purification | - Inefficient purification method. - Overloading of the purification column. - Insufficient dialysis time or buffer changes. | - Choose a purification method appropriate for the protein size.[1] - Ensure the column capacity is not exceeded. - Increase dialysis time and perform more frequent buffer changes. |
Storage and Handling
-
This compound: Store at <-15°C, desiccated, and protected from light.[3][15] Once reconstituted in DMSO or DMF, the stock solution can be stored at <-15°C for a limited time (e.g., up to two weeks), but it is best to prepare it fresh.[13][15]
-
Labeled Protein: Store the purified conjugate protected from light. For short-term storage, 4°C is suitable. For long-term storage, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][14] The addition of a cryoprotectant like glycerol may be beneficial.
By following this guide, researchers new to protein labeling can confidently and effectively utilize this compound to generate high-quality fluorescently labeled proteins for their research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. acebiolab.com [acebiolab.com]
- 5. assaygenie.com [assaygenie.com]
- 6. abpbio.com [abpbio.com]
- 7. benchchem.com [benchchem.com]
- 8. goldbio.com [goldbio.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. docs.aatbio.com [docs.aatbio.com]
The Spectral Signature of Cyanine5 NHS Ester: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyanine5 (Cy5) NHS ester iodide is a prominent fluorescent dye extensively utilized in biological research and drug development for the labeling of biomolecules. Its intense fluorescence in the far-red region of the spectrum, coupled with the amine-reactive N-hydroxysuccinimide (NHS) ester group, makes it an invaluable tool for a myriad of applications including fluorescence microscopy, flow cytometry, and in vivo imaging. This technical guide provides an in-depth exploration of the excitation and emission spectra of Cyanine5 NHS ester iodide. It details the fundamental principles of fluorescence, presents key photophysical data in a structured format, outlines comprehensive experimental protocols for spectral characterization and biomolecule conjugation, and visualizes critical workflows and concepts through diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals in the field of drug development, enabling a deeper understanding and more effective application of this versatile fluorophore.
Introduction to this compound
Cyanine5 is a member of the cyanine dye family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. This structure is responsible for its strong absorption and emission properties in the far-red end of the visible spectrum. The NHS ester functional group allows for the covalent attachment of the dye to primary amines (-NH2) on biomolecules, such as the lysine residues of proteins and antibodies, forming a stable amide bond.[1] This process, known as bioconjugation, is fundamental to many modern bioanalytical techniques. The iodide counterion is often present from the synthesis of the dye.
The fluorescence of Cy5 is distinguished by its high molar extinction coefficient and a good quantum yield, contributing to bright signals in detection assays.[2] Its emission in the far-red spectrum is particularly advantageous as it minimizes autofluorescence from endogenous biomolecules in cells and tissues, leading to a higher signal-to-noise ratio.[2]
Photophysical Properties of this compound
The efficiency and utility of a fluorophore are defined by its photophysical parameters. The key quantitative data for this compound are summarized below. These values can vary slightly depending on the solvent, pH, and conjugation state.
| Parameter | Value | Reference |
| Excitation Maximum (λ_ex) | ~646 - 651 nm | [1][2] |
| Emission Maximum (λ_em) | ~662 - 670 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ_f) | ~0.2 | [2] |
The Principle of Fluorescence: A Jablonski Diagram Perspective
The phenomenon of fluorescence is best illustrated using a Jablonski diagram, which depicts the electronic and vibrational states of a molecule and the transitions between them.
Caption: A simplified Jablonski diagram illustrating the processes of absorption, vibrational relaxation, and fluorescence.
-
Absorption (Excitation): A molecule in its ground electronic state (S₀) absorbs a photon of light, promoting an electron to a higher vibrational level of an excited singlet state (S₁). This is a very fast process.[3]
-
Vibrational Relaxation: The excited molecule rapidly loses excess vibrational energy as heat to its surroundings, relaxing to the lowest vibrational level of the S₁ state. This is a non-radiative process.[4]
-
Fluorescence (Emission): The molecule returns from the lowest vibrational level of the S₁ state to one of the vibrational levels of the S₀ state by emitting a photon. Because energy was lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This difference in wavelength is known as the Stokes shift.[5]
Experimental Protocols
Determination of Excitation and Emission Spectra
This protocol outlines the procedure for measuring the absorbance and fluorescence emission spectra of this compound.
Objective: To determine the wavelengths of maximum absorbance (λ_abs_max) and fluorescence emission (λ_em_max).[1]
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., DMSO, PBS pH 7.4)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.
-
Absorbance Spectrum Measurement:
-
Prepare a dilute solution of the dye in the desired final solvent (e.g., PBS). The concentration should be adjusted to achieve a maximum absorbance between 0.1 and 1.0.[1]
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Scan the absorbance of the dye solution across a wavelength range of approximately 500 nm to 750 nm.[1]
-
The wavelength at which the highest absorbance is recorded is the λ_abs_max.
-
-
Emission Spectrum Measurement:
-
Use a dilute solution of the dye, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner-filter effects.[1]
-
Set the excitation wavelength of the fluorometer to the determined λ_abs_max.
-
Scan the emission spectrum over a wavelength range starting from approximately 10-20 nm above the excitation wavelength to around 800 nm.[6]
-
The wavelength at which the maximum fluorescence intensity is observed is the λ_em_max.
-
Caption: Experimental workflow for determining the excitation and emission maxima of a fluorescent dye.
Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol describes the determination of the fluorescence quantum yield of Cy5 relative to a known standard.
Objective: To calculate the fluorescence quantum yield (Φ_f) of this compound.
Materials:
-
This compound solution
-
A standard fluorophore with a known quantum yield in the same spectral region (e.g., Rhodamine 101)
-
The same materials as in section 4.1
Procedure:
-
Solution Preparation: Prepare a series of dilutions for both the Cy5 sample and the reference standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.[1]
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum for each solution. It is crucial that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both the sample and the standard measurements.[1]
-
-
Data Analysis:
-
For each corrected fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).[7]
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Perform a linear regression for both datasets. The slope of each line (Grad) is determined.
-
-
Calculation: The quantum yield of the Cy5 sample (Φ_sample) is calculated using the following equation:[1]
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
n is the refractive index of the solvent. (If the same solvent is used for both, this term cancels out).
-
Protocol for Antibody Labeling with Cyanine5 NHS Ester
This protocol provides a general procedure for conjugating Cyanine5 NHS ester to an antibody.
Objective: To covalently label an antibody with Cyanine5 for use in fluorescence-based assays.
Materials:
-
Antibody (purified, in an amine-free buffer like PBS)
-
Cyanine5 NHS ester
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Ensure the antibody solution is at a suitable concentration (typically 1-10 mg/mL) and in an amine-free buffer. If necessary, perform a buffer exchange.
-
Dye Preparation: Immediately before use, dissolve the Cyanine5 NHS ester in a small amount of anhydrous DMSO to create a stock solution.
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.
-
Add a calculated molar excess of the dye stock solution to the antibody solution while gently mixing. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching: Add the quenching reagent to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Separate the labeled antibody from the free, unconjugated dye using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
Application in Signaling Pathway Analysis: EGFR Signaling
Cy5-labeled antibodies are instrumental in studying cellular signaling pathways. For instance, they can be used to detect the phosphorylation status of key proteins in a pathway via immunofluorescence or flow cytometry. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer.[8][9]
Caption: A simplified diagram of the EGFR signaling cascade leading to cell proliferation.
In a typical experiment, cells might be stimulated with EGF, then fixed and permeabilized. A primary antibody specific to a phosphorylated form of a pathway protein (e.g., phospho-ERK) is introduced, followed by a secondary antibody labeled with Cyanine5. The fluorescence intensity, measured by a microscope or flow cytometer, then correlates with the level of pathway activation.
Conclusion
This compound remains a cornerstone fluorophore in modern biological and biomedical research. Its favorable spectral properties in the far-red region provide high sensitivity and low background interference. A thorough understanding of its excitation and emission characteristics, along with standardized protocols for its characterization and application, is paramount for obtaining reliable and reproducible data. This guide has provided a comprehensive overview of these aspects, aiming to empower researchers to effectively harness the capabilities of this powerful fluorescent probe in their scientific endeavors, from fundamental cell biology to the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 4. ossila.com [ossila.com]
- 5. How to Read a Fluorescence Spectrum | AAT Bioquest [aatbio.com]
- 6. rsc.org [rsc.org]
- 7. agilent.com [agilent.com]
- 8. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Navigating the Reactive Landscape: A Technical Guide to the Solubility and Stability of Cyanine5 NHS Ester Iodide
For Researchers, Scientists, and Drug Development Professionals
Cyanine5 N-hydroxysuccinimide (NHS) ester iodide is a widely utilized fluorescent dye for the covalent labeling of primary amines in proteins, peptides, and other biomolecules. Its bright fluorescence in the far-red spectrum makes it an invaluable tool in various applications, from immunoassays to cellular imaging. However, the efficacy of labeling and the integrity of the dye are critically dependent on its proper handling, which hinges on a thorough understanding of its solubility and stability in different solvent systems. This technical guide provides an in-depth analysis of these parameters to ensure optimal experimental outcomes.
Solubility Profile
The solubility of Cyanine5 NHS ester iodide is a crucial factor in the preparation of stock solutions and the design of labeling reactions. The non-sulfonated nature of the standard Cyanine5 NHS ester dictates its solubility characteristics, favoring polar aprotic organic solvents over aqueous solutions.
Key Findings on Solubility:
-
Aqueous Solutions: The dye is poorly soluble in water.[1] This low aqueous solubility necessitates the use of an organic co-solvent for labeling reactions in aqueous buffers.[2][3] Typically, a concentrated stock solution in DMSO or DMF is added to the aqueous solution of the biomolecule to be labeled.
-
Chlorinated Solvents: Good solubility is also reported in chlorinated organic solvents like dichloromethane (DCM) and chloroform.[1][3]
-
Water-Soluble Alternatives: For applications where the presence of organic solvents is undesirable, water-soluble variants such as sulfo-Cyanine5 NHS ester are available.[6][7]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Remarks | Citations |
| Dimethyl Sulfoxide (DMSO) | High (up to 225.0 mg/mL for the chloride salt) | Recommended for stock solutions. Sonication may be required. Hygroscopic nature of DMSO can affect solubility. | [5] |
| Dimethylformamide (DMF) | Good | Recommended for stock solutions. Amine-free DMF is preferred. | [1][2][3] |
| Water | Poor (0.19 mM or 127 mg/L for a similar compound) | Not recommended for stock solutions. Organic co-solvent is necessary for aqueous reactions. | [1] |
| Dichloromethane (DCM) | Good | [1][8] | |
| Chloroform | Good | [1][3] |
Stability Profile
The stability of this compound is paramount for its reactivity and the reproducibility of labeling experiments. The NHS ester moiety is susceptible to hydrolysis, a reaction that competes with the desired amidation reaction.
Stability in Aqueous Solutions
In aqueous environments, the primary degradation pathway for Cyanine5 NHS ester is the hydrolysis of the NHS ester to an unreactive carboxylic acid. This process is highly dependent on the pH of the solution.
-
Effect of pH: The rate of hydrolysis increases significantly with increasing pH.[2] The optimal pH for the reaction of NHS esters with primary amines is typically between 8.3 and 8.5.[2] At this pH, the rate of amination is favored over hydrolysis. However, at higher pH values, the hydrolysis reaction becomes more rapid, reducing the labeling efficiency.
-
Hydrolysis Kinetics: While specific kinetic data for this compound is limited, studies on other NHS esters provide valuable insights. For instance, the half-life of hydrolysis for NHS esters can be several hours at neutral pH but can decrease to minutes at pH 9. For porphyrin-NHS esters in a 10% DMSO/carbonate buffer solution, the half-life for hydrolysis was observed to be 125 minutes at pH 9.0 and 210 minutes at pH 8.0 at room temperature.[9]
Table 2: General Stability of NHS Esters in Aqueous Buffers
| pH | Temperature | Half-life of Hydrolysis |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
| 8.0 | Room Temp. | ~3.5 hours (for a porphyrin-NHS ester) |
| 9.0 | Room Temp. | ~2 hours (for a porphyrin-NHS ester) |
Stability in Organic Solvents and Storage
Proper storage of both the solid dye and its stock solutions is critical to prevent degradation.
-
Solid Form: this compound in solid form should be stored at -20°C, protected from light, and in a desiccated environment to prevent moisture-induced hydrolysis.[1][3]
-
Organic Stock Solutions: Stock solutions in anhydrous DMSO or DMF are significantly more stable than aqueous solutions.[10] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction. These aliquots can be stored at -20°C for 1-2 months.[2][10] Some suppliers suggest storage for up to 12 months at -20°C.[1] It is crucial to use anhydrous solvents, as the hygroscopic nature of solvents like DMSO can introduce water, leading to the degradation of the NHS ester over time. Before opening, the vial should be allowed to warm to room temperature to prevent condensation.
Table 3: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Key Considerations | Citations |
| Solid | - | -20°C | Up to 12 months | Desiccate, protect from light. | [1][3] |
| Solution | Anhydrous DMSO or DMF | -20°C | 1 - 2 months | Aliquot, use anhydrous solvent, warm to RT before opening. | [2][10] |
Experimental Protocols
Protocol for Determining Aqueous Stability (Hydrolysis Rate)
The rate of hydrolysis of Cyanine5 NHS ester can be monitored by UV-Vis spectrophotometry by measuring the increase in absorbance at approximately 260 nm, which corresponds to the release of the N-hydroxysuccinimide byproduct.
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare the desired aqueous buffers (e.g., phosphate buffer at pH 7.0, borate buffer at pH 8.5, and carbonate buffer at pH 9.5).
-
-
Hydrolysis Reaction:
-
Equilibrate the aqueous buffer to the desired temperature (e.g., 25°C) in a quartz cuvette.
-
Initiate the reaction by adding a small volume of the Cyanine5 NHS ester stock solution to the buffer to achieve the desired final concentration (e.g., 100 µM). Mix quickly by gentle inversion.
-
-
Spectrophotometric Measurement:
-
Immediately place the cuvette in a UV-Vis spectrophotometer.
-
Record the absorbance at 260 nm over time at regular intervals.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus time.
-
The initial rate of hydrolysis can be determined from the initial slope of the curve. The half-life of the hydrolysis can be calculated from the kinetic data.
-
Protocol for Preparation of a Stock Solution for Labeling
-
Equilibration: Allow the vial of solid this compound to warm to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
Dissolution: Add the required volume of anhydrous DMSO or amine-free DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL or a specific molarity).
-
Mixing: Vortex or sonicate the solution until the dye is completely dissolved.
-
Aliquoting and Storage: If not for immediate use, aliquot the stock solution into single-use, moisture-tight tubes. Store the aliquots at -20°C, protected from light.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the chemical pathways and experimental workflows.
Caption: Reaction of Cyanine5 NHS Ester with a Primary Amine.
Caption: Hydrolysis of Cyanine5 NHS Ester in Aqueous Solution.
Caption: Workflow for Determining Aqueous Stability of Cy5 NHS Ester.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is essential for its effective use in bioconjugation. The dye's high solubility in DMSO and DMF facilitates the preparation of concentrated stock solutions, while its poor aqueous solubility necessitates the use of co-solvents for labeling reactions. The stability of the NHS ester is critically influenced by pH and the presence of water, with hydrolysis being the primary degradation pathway. By adhering to the guidelines on solvent selection, pH control, and proper storage, researchers can maximize the efficiency of their labeling reactions and ensure the generation of reliable and reproducible data.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. acebiolab.com [acebiolab.com]
- 3. ibiantech.com [ibiantech.com]
- 4. Cyanine5 NHS ester - CAS 1263093-76-0 [sigutlabs.com]
- 5. Cyanine5 NHS ester chloride | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfo-Cyanine 5 NHS ester (A270297) | Antibodies.com [antibodies.com]
- 8. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 10. interchim.fr [interchim.fr]
The Chemistry of Covalent Labeling: A Technical Guide to the Reaction of Cyanine5 NHS Ester with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the fundamental reaction between Cyanine5 (Cy5) N-hydroxysuccinimide (NHS) ester and primary amines, a cornerstone technique for the fluorescent labeling of biomolecules. Understanding the intricacies of this reaction is paramount for achieving optimal, reproducible results in applications ranging from immunoassays and microscopy to in vivo imaging and diagnostics.
The Core Reaction: Acylation of Primary Amines
Cyanine5 NHS ester is a popular amine-reactive fluorescent dye.[1][2] The core of its functionality lies in the N-hydroxysuccinimide ester group, a highly efficient reactive moiety for targeting primary aliphatic amines (–NH₂).[3][4] These primary amines are abundantly found in biomolecules, most notably at the N-terminus of polypeptide chains and on the ε-amino group of lysine residues.[3][5]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, leading to the formation of a highly stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[5]
Key Parameters Governing the Reaction
The efficiency and specificity of the labeling reaction are critically dependent on several experimental parameters.
The Critical Role of pH
The reaction is strongly pH-dependent.[6][7] A delicate balance must be struck:
-
Amine Reactivity: The reactive species is the deprotonated, nucleophilic amine (-NH₂). At pH values below the pKa of the amine (typically ~10.5 for lysine, but can be lower depending on the microenvironment), the group is predominantly protonated (-NH₃⁺) and non-reactive.[3] As the pH increases, the concentration of the reactive amine increases.
-
NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, a competing reaction with water that renders the dye inactive. The rate of this hydrolysis increases significantly at higher pH.[3][8]
For these reasons, the optimal pH for the reaction is a compromise, typically falling within the 8.3 to 8.5 range.[3][6][9] This provides a sufficient concentration of reactive amines while minimizing the rate of ester hydrolysis.
Buffers, Solvents, and Stoichiometry
-
Buffers: Amine-free buffers are essential to prevent the buffer components from competing with the target molecule. Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate. Buffers containing primary amines, such as Tris and glycine, must be avoided.[10][11]
-
Solvents: Cyanine5 NHS ester has poor solubility in water.[9] It is typically dissolved in a small volume of an anhydrous, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous solution of the biomolecule.[6][9] It is crucial to use high-quality, amine-free DMF.[6]
-
Stoichiometry: A molar excess of the Cy5 NHS ester is generally used to drive the reaction to completion. A common starting point is a 5- to 20-fold molar excess of the dye over the protein.[3] However, the optimal ratio depends on the number of available amines on the target and the desired degree of labeling (DOL).
Quantitative Data Summary
The following tables provide a quick reference for key reaction parameters and the impact of pH on NHS ester stability.
| Parameter | Recommended Condition | Notes |
| Optimal pH | 8.3 - 8.5 | Balances amine reactivity and ester hydrolysis.[3][6][10] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate | Must be free of primary amines (e.g., Tris, Glycine).[3][10] |
| Temperature | Room Temperature or 4°C | Reaction is faster at room temperature. |
| Incubation Time | 1 - 4 hours (RT) or Overnight (4°C) | Varies based on reactants and temperature.[3][10] |
| Solvent for Dye | Anhydrous DMSO or DMF | Added as a small percentage of the total reaction volume.[9] |
| Molar Excess | 5x - 20x (Dye:Protein) | Adjust to achieve the desired Degree of Labeling (DOL).[3] |
| pH | Half-life of NHS Ester at 4°C | Half-life of NHS Ester at 0°C |
| 7.0 | - | 4 - 5 hours[8] |
| 8.0 | - | - |
| 8.6 | 10 minutes[8] | - |
Competing Reactions and Specificity
While highly selective for primary amines, NHS esters can react with other nucleophilic groups, though generally at a slower rate.[4]
-
Hydrolysis: The most significant side reaction is the cleavage of the ester by water, which forms a non-reactive carboxylic acid and reduces labeling efficiency.[11]
-
Other Nucleophiles: Side reactions can occur with the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine.[11][12][13] The resulting O-acyl and thioester linkages are less stable than the amide bond formed with primary amines and can be hydrolyzed.[4][5]
Detailed Experimental Protocol: General Protein Labeling
This protocol provides a general workflow for labeling a protein with Cyanine5 NHS ester.
Methodology:
-
Prepare the Protein Solution:
-
Prepare the Cy5 NHS Ester Solution:
-
Perform the Labeling Reaction:
-
Add the calculated amount of the dissolved Cy5 NHS ester solution to the protein solution while gently vortexing.[10] The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
The amount of ester to add is typically calculated based on a desired molar excess (e.g., an 8-fold molar excess is common for mono-labeling).[6][7]
-
-
Incubate:
-
Quench the Reaction (Optional but Recommended):
-
Purify the Conjugate:
By carefully controlling these parameters, researchers can effectively harness the power of Cyanine5 NHS ester to create precisely labeled fluorescent probes for a vast array of biological investigations.
References
- 1. goldbio.com [goldbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. acebiolab.com [acebiolab.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
Basic applications of Cyanine5 NHS ester in fluorescence microscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental applications of Cyanine5 (Cy5) N-hydroxysuccinimide (NHS) ester, a widely used far-red fluorescent dye, in the realm of fluorescence microscopy. This document provides a comprehensive overview of its properties, detailed experimental protocols, and the core principles behind its application.
Introduction to Cyanine5 NHS Ester
Cyanine5 (Cy5) is a synthetic fluorescent dye belonging to the cyanine family, renowned for its bright fluorescence and photostability.[1] It characteristically emits in the far-red region of the electromagnetic spectrum, a key advantage that minimizes autofluorescence from biological samples, thereby enhancing the signal-to-noise ratio.[2] The N-hydroxysuccinimide (NHS) ester functional group makes Cy5 a powerful tool for labeling biomolecules.[3] This reactive group readily forms a stable amide bond with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins or on amine-modified oligonucleotides.[3][4] This straightforward and efficient conjugation chemistry has established Cy5 NHS ester as a staple in various fluorescence-based applications, including immunofluorescence, flow cytometry, and in vivo imaging.[2][4][5]
Core Properties and Data
The utility of Cy5 NHS ester in fluorescence microscopy is underpinned by its distinct photophysical properties. These characteristics dictate its performance in various experimental setups.
Photophysical Properties of Cyanine5
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~649 - 651 nm | [2][5][6][7] |
| Emission Maximum (λem) | ~666 - 671 nm | [2][3][5][6] |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [6][7] |
| Quantum Yield (Φ) | ~0.2 - 0.27 | [6][7] |
| A280 Correction Factor | 0.04 | [6] |
These properties make Cy5 compatible with common laser lines, such as the 633 nm HeNe laser or the 647 nm diode laser, and standard Cy5 filter sets.[2][5]
Experimental Protocols
The following sections provide detailed methodologies for the covalent labeling of proteins, specifically antibodies, with Cy5 NHS ester.
Antibody Labeling with Cy5 NHS Ester
This protocol outlines the steps for conjugating Cy5 NHS ester to an antibody, a common procedure for preparing reagents for immunofluorescence and other immunoassays.
Materials:
-
Purified Antibody (1-10 mg/mL in amine-free buffer like PBS)
-
Cyanine5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)[4][8][9]
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5)[4]
-
Purification Column (e.g., Sephadex G-25 or equivalent size-exclusion chromatography column)[8][10][11]
Procedure:
-
Antibody Preparation:
-
Preparation of Cy5 NHS Ester Stock Solution:
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.3-9.0 by adding the reaction buffer. A common practice is to add 1/10th volume of 1 M sodium bicarbonate buffer.[8][9]
-
Calculate the required volume of Cy5 NHS ester solution. A molar ratio of dye to antibody between 10:1 and 20:1 is a good starting point.[4][14]
-
Slowly add the calculated amount of Cy5 NHS ester solution to the antibody solution while gently vortexing.[10]
-
Incubate the reaction for 1-4 hours at room temperature, protected from light, with continuous gentle mixing.[10][15]
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[8][10][11]
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the column and collect the fractions containing the labeled antibody. The labeled antibody will elute first as it is larger than the free dye.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy5 (~650 nm, Amax).[4]
-
Calculate the protein concentration and the dye concentration using the following formulas:
-
Protein Concentration (M) = [A280 - (Amax × A280 Correction Factor)] / ε_protein
-
Dye Concentration (M) = Amax / ε_dye
-
-
The Degree of Labeling (DOL) is the molar ratio of the dye to the protein: DOL = Dye Concentration / Protein Concentration. An optimal DOL for antibodies is typically between 2 and 7.[4]
-
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes involving Cy5 NHS ester.
Chemical Reaction of Cy5 NHS Ester with a Primary Amine
Caption: Covalent bond formation between Cy5 NHS ester and a primary amine.
Experimental Workflow for Antibody Labeling
Caption: Step-by-step workflow for labeling antibodies with Cy5 NHS ester.
Applications in Fluorescence Microscopy
Cy5-labeled biomolecules are instrumental in a variety of fluorescence microscopy techniques:
-
Immunofluorescence (IF) and Immunohistochemistry (IHC): Cy5-conjugated secondary antibodies are widely used to detect specific proteins in fixed cells and tissues.[2] Its far-red emission is particularly advantageous in multiplexing experiments, where it can be combined with other fluorophores with minimal spectral overlap.[2]
-
Flow Cytometry: In flow cytometry, Cy5 is a popular choice for labeling antibodies to analyze and sort cell populations based on the expression of specific cell surface or intracellular markers.[2][5]
-
In Vivo Imaging: The far-red fluorescence of Cy5 allows for deeper tissue penetration compared to shorter wavelength dyes, making it suitable for in vivo imaging applications.[5]
Conclusion
Cyanine5 NHS ester remains a cornerstone in fluorescence microscopy due to its favorable spectral properties, straightforward conjugation chemistry, and versatility. Its application in labeling proteins and other biomolecules has significantly contributed to advancements in cellular imaging and analysis. While newer dyes with improved photostability are available, the reliability, cost-effectiveness, and extensive documentation of Cy5 ensure its continued prominence in research, diagnostics, and drug development.[2]
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. chempep.com [chempep.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. abpbio.com [abpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. genecopoeia.com [genecopoeia.com]
- 13. broadpharm.com [broadpharm.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. lumiprobe.com [lumiprobe.com]
Methodological & Application
Application Notes and Protocols for Labeling Antibodies with Cyanine5 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5 (Cy5) is a bright, far-red fluorescent dye commonly used for labeling biomolecules, including antibodies.[1] The N-hydroxysuccinimide (NHS) ester functional group of Cy5 readily reacts with primary amino groups (-NH2) on proteins, such as the side chains of lysine residues, to form stable amide bonds.[1] This covalent conjugation allows for the sensitive detection of target antigens in a variety of immunoassays, including flow cytometry, immunofluorescence microscopy, and in vivo imaging.[1]
This document provides a detailed protocol for the successful conjugation of Cyanine5 NHS ester to antibodies, purification of the resulting conjugate, and characterization by determining the degree of labeling.
Materials and Reagents
A comprehensive list of materials and reagents required for the labeling protocol is provided in Table 1. It is crucial to use high-purity, anhydrous solvents and amine-free buffers to ensure optimal labeling efficiency.[1]
Table 1: Materials and Reagents
| Material/Reagent | Specifications | Storage Conditions |
| Antibody (e.g., IgG) | Purified, 1-10 mg/mL in an amine-free buffer (e.g., PBS).[1] | 4°C or -20°C |
| Cyanine5 (Cy5) NHS ester | Amine-reactive succinimidyl ester. | < -15°C, desiccated, and protected from light.[1][2] |
| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | High-purity, anhydrous. | Room temperature, desiccated.[1] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5-9.5 or 0.1 M Sodium Phosphate, pH 7.2-7.4.[1] | Room temperature |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.[1] | Room temperature |
| Purification Column | Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or equivalent size-exclusion chromatography column.[1][3] | Room temperature |
| Collection Tubes | 1.5 mL microcentrifuge tubes. | Room temperature |
Experimental Protocols
This section details the step-by-step procedure for labeling, purifying, and characterizing a Cy5-antibody conjugate.
Antibody Preparation
It is critical to ensure the antibody is in a suitable buffer free of amine-containing substances like Tris, glycine, or ammonium ions, as these will compete with the antibody for reaction with the Cy5 NHS ester.[4]
-
Buffer Exchange: If the antibody solution contains interfering substances, perform a buffer exchange against 1X PBS (pH 7.2-7.4) or a similar amine-free buffer.[1][4] This can be achieved through dialysis or by using a suitable antibody purification kit.[1][4]
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.[1][5]
Reagent Preparation
-
Cy5 NHS Ester Stock Solution: Allow the vial of Cy5 NHS ester to warm to room temperature for at least 20 minutes before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[4] Prepare a 10 mg/mL stock solution by dissolving 1 mg of Cy5 NHS ester in 100 µL of anhydrous DMSO.[1][4] This solution should be prepared fresh and used immediately.[6]
Conjugation Reaction
The efficiency of the labeling reaction is dependent on the pH of the reaction buffer and the molar ratio of dye to antibody.[1]
-
pH Adjustment: For optimal labeling, the pH of the antibody solution should be between 8.0 and 9.0.[1] This can be achieved by adding 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.5-9.5) to the antibody solution.[1][2]
-
Molar Ratio Calculation: The optimal molar ratio of Cy5 NHS ester to antibody can vary. A common starting point is a 10:1 to 20:1 molar ratio.[1] Table 2 provides recommended molar ratios for initiating optimization.
Table 2: Recommended Molar Ratios of Cy5 NHS Ester to Antibody
| Antibody Type | Recommended Starting Molar Ratio (Dye:Antibody) |
| IgG | 10:1 to 20:1 |
| Other Proteins | Optimization may be required, starting from 10:1 |
-
Reaction Incubation: Add the calculated volume of Cy5 NHS ester stock solution to the pH-adjusted antibody solution while gently vortexing. Incubate the reaction for 1-2 hours at room temperature with continuous gentle agitation, protected from light.[]
Quenching the Reaction
After the incubation period, quench the reaction to stop the labeling process by adding a quenching reagent that contains primary amines.
-
Add 1/10th volume of 1 M Tris-HCl, pH 8.0 to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature.
Purification of the Labeled Antibody
Purification is essential to remove unconjugated "free" dye, which can cause high background signals in downstream applications.[3] Spin column chromatography is a rapid method for this purpose.[3]
-
Column Preparation: Prepare a spin desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with PBS.
-
Sample Loading: Load the quenched reaction mixture onto the center of the resin bed.
-
Elution: Centrifuge the column to collect the purified, labeled antibody.[3] The smaller, unconjugated Cy5 dye molecules will be retained in the column resin.[3]
Characterization: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.[3][8] An optimal DOL for Cy5 is typically between 2 and 7 to maximize fluorescence without causing self-quenching.[3][9] The DOL is determined spectrophotometrically.[1]
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A280) and 650 nm (A650, the absorbance maximum for Cy5).[3]
-
Calculate DOL: Use the following formulas to calculate the DOL.
Table 3: Formulas for Calculating Degree of Labeling (DOL)
| Parameter | Formula |
| Protein Concentration (M) | [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein |
| Dye Concentration (M) | A₆₅₀ / ε_dye |
| Degree of Labeling (DOL) | Dye Concentration (M) / Protein Concentration (M) |
Where:
-
A₂₈₀ and A₆₅₀: Absorbance values at 280 nm and 650 nm.
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of Cy5 at 650 nm (~250,000 M⁻¹cm⁻¹).
-
CF: Correction factor to account for the dye's absorbance at 280 nm (A₂₈₀ of dye / A₆₅₀ of dye, for Cy5 this is typically around 0.05).
Visualizations
Antibody Labeling Workflow
Caption: Workflow for labeling antibodies with Cy5 NHS ester.
Chemical Reaction of Cy5 NHS Ester with Antibody
Caption: Reaction of Cy5 NHS ester with a primary amine on an antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. furthlab.xyz [furthlab.xyz]
- 5. broadpharm.com [broadpharm.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Peptide Conjugation with Cy5 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 5 (Cy5) is a bright, far-red fluorescent dye ideal for labeling peptides due to its high extinction coefficient, good photostability, and emission spectrum in a region with low cellular autofluorescence.[1][2] The N-hydroxysuccinimide (NHS) ester of Cy5 is one of the most common amine-reactive functionalities used for covalently attaching the dye to peptides.[2][3] This reaction targets the primary amino groups present at the N-terminus of a peptide and the side chain of lysine residues, forming a stable amide bond.[3][4][5]
These application notes provide a detailed, step-by-step guide for the successful conjugation of peptides with Cy5 NHS ester, including protocols for the reaction, purification of the conjugate, and characterization of the final product.
Reaction Mechanism
The conjugation reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is pH-dependent, with optimal labeling occurring in slightly basic conditions (pH 8.0-9.0) where the primary amines are deprotonated and thus more nucleophilic.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the conjugation of Cy5 NHS ester to peptides, compiled from various sources.
| Parameter | Recommended Range/Value | Notes |
| pH of Reaction Buffer | 8.0 - 9.0[6] | Optimal pH is typically 8.3-8.5.[4][7][8][9] Buffers such as sodium bicarbonate or sodium phosphate are commonly used.[7][8][10] Avoid buffers containing primary amines like Tris.[7][10][11] |
| Molar Ratio (Dye:Peptide) | 5:1 to 20:1 | A common starting point is a 10:1 to 20:1 molar ratio.[6] An 8-fold molar excess is also suggested for mono-labeling.[7][8][9] The optimal ratio should be determined empirically for each peptide. |
| Peptide Concentration | 1 - 10 mg/mL[7][8] | Higher concentrations generally lead to better labeling efficiency. A minimum of 2 mg/mL is recommended.[4][12] |
| Reaction Time | 30 minutes to 2 hours at room temperature[12] | Can also be performed overnight at 4°C.[9] |
| Reaction Temperature | Room Temperature (approx. 25°C)[4][12] | Can also be performed at 4°C to slow down hydrolysis of the NHS ester.[] |
| Degree of Labeling (DOL) | 2 - 7[6] | The optimal DOL depends on the specific application. Over-labeling can lead to fluorescence quenching.[2][4] |
Experimental Protocols
Preparation of Reagents
-
Peptide Solution:
-
Dissolve the peptide in an amine-free buffer. Suitable buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate.[7][8][10]
-
Adjust the pH of the peptide solution to 8.0-9.0 using 1 M sodium bicarbonate or a suitable base.[6]
-
Ensure the peptide concentration is between 1-10 mg/mL for optimal labeling.[7][8] If the peptide is stored in a buffer containing primary amines (e.g., Tris), it must be dialyzed against a suitable labeling buffer before use.
-
-
Cy5 NHS Ester Solution:
-
Allow the vial of Cy5 NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the Cy5 NHS ester (e.g., 10 mg/mL or 10 mM) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][14][15]
-
This solution should be prepared fresh for each labeling experiment as the NHS ester is susceptible to hydrolysis.[12] If storage is necessary, it can be stored in aliquots at -20°C for up to two weeks, protected from light and moisture.[7]
-
Conjugation Reaction
-
Calculate the required volume of the Cy5 NHS ester stock solution to achieve the desired molar ratio of dye to peptide. A common starting point is a 10:1 molar ratio.
-
Slowly add the calculated volume of the Cy5 NHS ester solution to the peptide solution while gently vortexing or stirring.[12]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4][12] Alternatively, the reaction can be carried out overnight at 4°C.[9]
Purification of the Cy5-Peptide Conjugate
It is crucial to remove unconjugated Cy5 dye after the reaction.[10] The choice of purification method depends on the size of the peptide and the scale of the reaction.
-
Gel Filtration Chromatography (Size Exclusion Chromatography):
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with a suitable buffer such as PBS.[11][12]
-
Load the reaction mixture onto the column.[12]
-
Elute the conjugate with the equilibration buffer. The larger Cy5-peptide conjugate will elute first, followed by the smaller, unconjugated dye.[10]
-
Collect the fractions and monitor the absorbance at 280 nm (for the peptide) and 650 nm (for Cy5) to identify the fractions containing the labeled peptide.[10]
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
RP-HPLC is a highly effective method for purifying labeled peptides, especially for achieving high purity.[14]
-
Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to separate the labeled peptide from the unlabeled peptide and free dye.
-
Monitor the elution profile at both 220 nm (for the peptide backbone) and 650 nm (for Cy5).
-
-
Spin Columns:
-
For small-scale reactions, spin columns are a rapid purification method.[10]
-
Equilibrate the spin column according to the manufacturer's instructions.
-
Load the reaction mixture onto the column and centrifuge. The purified conjugate will be in the eluate, while the free dye is retained by the resin.[10]
-
Characterization of the Cy5-Peptide Conjugate
-
Spectrophotometric Analysis:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 650 nm (A650) using a spectrophotometer.[10]
-
Calculate the concentration of the peptide and the Cy5 dye.
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules per peptide molecule.[10]
-
Concentration of Cy5 (M) = A650 / ε_Cy5 (where ε_Cy5 is the molar extinction coefficient of Cy5, typically ~250,000 M⁻¹cm⁻¹)[5]
-
Concentration of Peptide (M) = [A280 - (A650 × CF)] / ε_peptide (where CF is a correction factor for the absorbance of Cy5 at 280 nm, typically ~0.05, and ε_peptide is the molar extinction coefficient of the peptide)[5][10]
-
DOL = (Concentration of Cy5) / (Concentration of Peptide) [6]
-
Visualizations
Experimental Workflow for Peptide Conjugation with Cy5 NHS Ester
Caption: Workflow for labeling peptides with Cy5 NHS ester.
Chemical Reaction of Cy5 NHS Ester with a Peptide
References
- 1. lifetein.com [lifetein.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. acebiolab.com [acebiolab.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. abpbio.com [abpbio.com]
- 14. lifetein.com [lifetein.com]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cyanine5 NHS Ester Labeling of Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5 (Cy5) is a bright, photostable, and highly sensitive fluorescent dye belonging to the cyanine family. It exhibits strong absorption and emission in the far-red region of the visible spectrum, with typical excitation and emission maxima around 650 nm and 670 nm, respectively.[1] These spectral properties make Cy5 an ideal candidate for labeling biomolecules, including oligonucleotides, for a wide range of applications in molecular biology, diagnostics, and drug discovery. Such applications include quantitative real-time PCR (qPCR), fluorescence in situ hybridization (FISH), fluorescence resonance energy transfer (FRET) studies, and microarray analysis.[2][][4]
This document provides a detailed protocol for the covalent labeling of amino-modified oligonucleotides with Cyanine5 N-hydroxysuccinimide (NHS) ester. The NHS ester functional group reacts efficiently with primary aliphatic amines, introduced at the 5', 3', or an internal position of a synthetic oligonucleotide, to form a stable amide bond.[1] This post-synthetic labeling approach is a robust method for producing high-purity fluorescently labeled oligonucleotides.[5][6]
Signaling Pathway and Experimental Workflow
The fundamental reaction involves the nucleophilic attack of the primary amine on the oligonucleotide by the succinimidyl ester of the Cy5 dye. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS).[1]
Caption: Experimental workflow for Cy5 oligonucleotide labeling.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Oligonucleotide | ||
| Modification | 5' or 3' primary amine (e.g., Amino Modifier C6) | Internal amino modifications can also be used.[2] |
| Concentration | 0.3 - 0.8 mM | In labeling buffer.[1][7] |
| Cy5 NHS Ester | ||
| Stock Concentration | 10-20 mg/mL | In anhydrous DMSO or DMF.[1] |
| Molar Excess | 8-fold | Empirical value for mono-labeling.[8][9] |
| Reaction Conditions | ||
| Labeling Buffer | 0.1 M sodium bicarbonate or sodium borate | pH 8.5-9.3.[1][10] Avoid buffers with primary amines (e.g., Tris).[1][11] |
| Reaction Temperature | Room temperature (~25°C) | [7][11] |
| Incubation Time | 1 - 3 hours | In most cases, the reaction is complete within 30 minutes.[11] Protect from light during incubation.[7] |
| Purification | ||
| Ethanol Precipitation | 3 M Sodium Acetate (pH 5.2), 100% Ethanol, 70% Ethanol | A common method, but may not completely remove free dye.[1][10] |
| HPLC | Reversed-phase C18 column | Use a gradient of acetonitrile in a buffer like triethylammonium acetate (TEAA).[1][11] Considered a high-purity method.[5] |
| Quantification | ||
| Absorbance (Oligo) | 260 nm | Used to determine oligonucleotide concentration.[1][12] |
| Absorbance (Cy5) | ~650 nm | Used to determine dye concentration.[1][12] |
| Storage | ||
| Temperature | -20°C | [1][5] |
| Conditions | Lyophilized or in a slightly basic buffer (pH ~7 for Cy5), protected from light.[5] | Avoid repeated freeze-thaw cycles.[12] |
Experimental Protocols
Materials and Reagents
-
Amino-modified oligonucleotide (lyophilized)
-
Cyanine5 (Cy5) NHS ester (stored desiccated and protected from light at -20°C)[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]
-
Labeling Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.3.[1] Crucially, avoid buffers containing primary amines like Tris. [1][11]
-
Nuclease-free water
-
For Ethanol Precipitation: 3 M Sodium Acetate (pH 5.2), absolute ethanol, and 70% (v/v) ethanol in nuclease-free water.[1]
-
For HPLC Purification: HPLC-grade acetonitrile and a suitable buffer system (e.g., 0.1 M triethylammonium acetate - TEAA).[1][11]
Reagent Preparation
-
Oligonucleotide Solution: Dissolve the lyophilized amino-modified oligonucleotide in the labeling buffer to a final concentration of 0.3-0.8 mM.[1][7] Vortex thoroughly and centrifuge briefly to collect the solution at the bottom of the tube.
-
Cy5 NHS Ester Stock Solution: Allow the vial of Cy5 NHS ester to warm to room temperature before opening to prevent moisture condensation.[7] Prepare a 10-20 mg/mL stock solution in anhydrous DMSO or DMF.[1] Vortex until the dye is completely dissolved. This solution is highly sensitive to moisture and should be prepared immediately before use.[1][7]
Labeling Reaction
-
Combine the amino-modified oligonucleotide solution with the calculated volume of the Cy5 NHS ester stock solution. A molar excess of the dye is typically used to drive the reaction to completion.
-
Mix the components thoroughly by gentle vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature (~25°C).[7] To prevent photobleaching of the Cy5 dye, it is essential to protect the reaction tube from light by wrapping it in aluminum foil.[7]
Purification of the Labeled Oligonucleotide
It is critical to remove the unreacted free dye and any unlabeled oligonucleotides to ensure a high signal-to-noise ratio in downstream applications.[10] Several purification methods can be employed, with the choice depending on the required purity and available equipment.
Method 1: Ethanol Precipitation
-
To the reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 3 volumes of cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.[11]
-
Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes to pellet the oligonucleotide.[1][11]
-
Carefully decant the supernatant, which contains the majority of the unreacted dye.
-
Wash the pellet twice with cold 70% ethanol, centrifuging for a few minutes between each wash.[1][11]
-
After the final wash, remove all residual ethanol and allow the pellet to air-dry briefly. Do not over-dry, as this can make it difficult to redissolve.[11]
-
Resuspend the purified labeled oligonucleotide in nuclease-free water or a suitable buffer.
Method 2: High-Performance Liquid Chromatography (HPLC)
For applications requiring very high purity, reversed-phase HPLC is the recommended purification method.[5]
-
Use a C18 reversed-phase column.
-
Employ a gradient of acetonitrile in a buffer such as 0.1 M triethylammonium acetate (TEAA).[1][11]
-
Inject the reaction mixture onto the column.
-
Monitor the elution profile by measuring the absorbance at both 260 nm (for the oligonucleotide) and ~650 nm (for Cy5).[1]
-
Collect the fractions that contain the peak corresponding to the dual-labeled oligonucleotide and pool them.
-
The purified oligonucleotide can then be desalted and lyophilized.
Quantification and Quality Control
-
Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A260) and ~650 nm (A650) using a spectrophotometer.
-
Calculate the concentration of the oligonucleotide and the dye.
-
The degree of labeling can be determined from the ratio of the dye concentration to the oligonucleotide concentration.
Storage
Store the purified, Cy5-labeled oligonucleotide at -20°C, protected from light.[5][12] For long-term storage, it is advisable to aliquot the sample to avoid repeated freeze-thaw cycles.[5][12] While many fluorescently labeled oligos are stored in a slightly basic buffer, Cy5 is best stored at a neutral pH (pH 7).[5]
Troubleshooting
-
Low Labeling Efficiency:
-
Ensure the oligonucleotide has a primary amine modification.
-
Verify the pH of the labeling buffer is between 8.5 and 9.3.[1]
-
Use fresh, anhydrous DMSO or DMF to dissolve the Cy5 NHS ester, as the ester is moisture-sensitive.[7]
-
Confirm that the labeling buffer does not contain any primary amines.[1]
-
-
No or Low Cy5 Signal:
-
Protect the dye and the labeled oligonucleotide from light at all stages to prevent photobleaching.[7]
-
The fluorescence of Cy5 can be sequence-dependent; purine-rich sequences tend to have higher fluorescence intensity, while cytosine-rich sequences can cause quenching.[13][14]
-
Ozone can degrade Cy5, especially when the sample is dry.[15] Work in an ozone-free environment if possible.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Cy5 NHS Oligo Modifications from Gene Link [genelink.com]
- 4. stratech.co.uk [stratech.co.uk]
- 5. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 6. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 7. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. tandfonline.com [tandfonline.com]
- 11. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stanford MicroArray Forum - "Problems with Cy5" [cmgm-new.stanford.edu]
Optimizing Cyanine5 NHS Ester Labeling Reactions: A Detailed Guide to Buffer Conditions and Protocols
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanine5 (Cy5) is a widely utilized fluorescent dye in biological research, prized for its emission in the far-red spectrum, which minimizes background autofluorescence from biological samples.[1][2] The N-hydroxysuccinimide (NHS) ester of Cy5 is a popular amine-reactive derivative that facilitates the covalent labeling of proteins, peptides, and other biomolecules containing primary amino groups, such as the ε-amino group of lysine residues.[3][4] Achieving optimal and reproducible labeling is critically dependent on the reaction conditions, particularly the composition and pH of the buffer. This document provides a comprehensive guide to the optimal buffer conditions for Cyanine5 NHS ester labeling reactions, detailed experimental protocols, and methods for characterizing the resulting conjugates.
Principle of the Reaction
The labeling reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is highly pH-dependent, as the primary amine must be in its non-protonated form to be reactive.[2][4]
Optimal Buffer Conditions
The efficiency of the labeling reaction is a balance between the reactivity of the primary amines and the stability of the NHS ester. Both are significantly influenced by the pH of the reaction buffer.
pH
The optimal pH range for NHS ester labeling reactions is between 8.2 and 9.0.[5][6] A pH of 8.3-8.5 is most frequently recommended as the ideal compromise.[2][3][4]
-
Below pH 8.0: The majority of primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive with the NHS ester.[2]
-
Above pH 9.0: The rate of hydrolysis of the NHS ester increases significantly.[2] This competing reaction, where the NHS ester reacts with water, renders the dye inactive and reduces the labeling efficiency.
Buffer Composition
The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines, such as Tris and glycine, must be avoided as they will compete with the target molecule for reaction with the Cy5 NHS ester, leading to reduced labeling efficiency and the formation of non-fluorescent byproducts.[6]
Recommended buffers for Cyanine5 NHS ester labeling reactions are:
-
Sodium Borate Buffer: 50 mM, pH 8.5.[6]
Data Presentation
The following tables summarize the key quantitative parameters for successful Cyanine5 NHS ester labeling.
Table 1: Recommended Buffer Conditions
| Parameter | Recommended Range/Value | Rationale |
| pH | 8.2 - 9.0 (Optimal: 8.3 - 8.5) | Balances deprotonation of primary amines for reactivity with minimizing NHS ester hydrolysis.[2][3][5] |
| Buffer Type | Sodium Bicarbonate, Sodium Phosphate, or Sodium Borate | Inert buffers that do not contain primary amines which would compete with the labeling reaction.[2][3][6] |
| Buffer Concentration | 0.1 M | Sufficient buffering capacity to maintain the optimal pH throughout the reaction. |
Table 2: Key Reaction Parameters
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[5] |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | The optimal ratio should be determined empirically for each protein. A 10:1 to 15:1 ratio is a good starting point.[6][7] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for 1-2 hours is common. 4°C overnight can minimize hydrolysis.[8] |
| Reaction Time | 1 - 4 hours (or overnight at 4°C) | Longer incubation may be needed at lower temperatures.[3][8] |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | Added to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester.[6] |
Experimental Protocols
Materials and Reagents
-
Purified protein (or other biomolecule) in an amine-free buffer (e.g., PBS)
-
Cyanine5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography column)
-
Spectrophotometer
Protocol 1: Preparation of Buffers and Stock Solutions
-
Prepare 0.1 M Sodium Bicarbonate Buffer (pH 8.3):
-
Dissolve 8.4 g of sodium bicarbonate in 900 mL of deionized water.
-
Adjust the pH to 8.3 using 1 M NaOH.
-
Bring the final volume to 1 L with deionized water.
-
-
Prepare Cyanine5 NHS Ester Stock Solution:
-
Immediately before use, dissolve the Cyanine5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]
-
Vortex briefly to ensure complete dissolution.
-
Protocol 2: Labeling Reaction
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[5]
-
If the protein is in a different buffer, perform a buffer exchange using dialysis or a desalting column.
-
-
Calculate the Required Volume of Dye Solution:
-
Determine the desired molar ratio of dye to protein (e.g., 10:1).
-
Calculate the moles of protein in your solution.
-
Calculate the required moles of dye.
-
Using the concentration of the dye stock solution, calculate the volume to add.
-
-
Perform the Labeling Reaction:
-
While gently stirring the protein solution, slowly add the calculated volume of the Cyanine5 NHS ester stock solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, incubate overnight at 4°C.[8]
-
-
Quench the Reaction:
-
Add the quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[6]
-
Incubate for 30 minutes at room temperature.
-
Protocol 3: Purification of the Labeled Conjugate
-
Prepare the Purification Column:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS or your desired storage buffer.
-
-
Purify the Conjugate:
-
Load the quenched reaction mixture onto the column.
-
Elute the conjugate with the equilibration buffer. The labeled protein will elute in the void volume, while the smaller, unreacted dye and quenching molecules will be retained.
-
Collect the colored fractions containing the labeled protein.
-
Protocol 4: Calculation of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[9]
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Cy5 (~650 nm, Amax).[9]
-
-
Calculate the Concentrations:
-
Concentration of Cy5 (M) = Amax / (ε_dye * path length)
-
Corrected A280 = A280 - (Amax * CF)
-
The Correction Factor (CF) accounts for the absorbance of the dye at 280 nm. For Cy5, this is approximately 0.05.[10]
-
-
Concentration of Protein (M) = Corrected A280 / (ε_protein * path length)
-
The molar extinction coefficient of the protein (ε_protein) at 280 nm must be known.
-
-
-
Calculate the DOL:
-
DOL = [Cy5] / [Protein]
-
An optimal DOL is typically between 2 and 7 for antibodies.[7]
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of Cyanine5 NHS ester with a primary amine.
Experimental Workflow
Caption: Experimental workflow for Cy5 NHS ester labeling and analysis.
References
- 1. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 2. acebiolab.com [acebiolab.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. abcam.com [abcam.com]
- 11. pdf.dutscher.com [pdf.dutscher.com]
Application Notes and Protocols for Cyanine5 NHS Ester Protein Labeling: A Guide to Calculating Molar Excess
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent labeling of proteins with Cyanine5 (Cy5) N-hydroxysuccinimide (NHS) ester. This document outlines the principles of the labeling chemistry, a comprehensive protocol for calculating the optimal molar excess of the dye, and detailed experimental procedures to ensure successful and reproducible conjugation.
Introduction to NHS Ester Chemistry for Protein Labeling
N-hydroxysuccinimide (NHS) esters are widely utilized for labeling proteins and other biomolecules containing primary amines.[1][2][3] The NHS ester functional group readily reacts with the primary amino groups present on the N-terminus of a polypeptide chain and the side chain of lysine residues.[1] This reaction, which is most efficient at a pH between 7.2 and 8.5, results in the formation of a stable, covalent amide bond.[2][4][5] It is crucial to use buffers that do not contain primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester, thereby reducing labeling efficiency.[5]
Cyanine5 (Cy5) is a bright and photostable fluorescent dye commonly used in various applications, including fluorescence microscopy, flow cytometry, and Western blotting. When conjugated to a protein, Cy5 allows for sensitive and specific detection of the target protein.
Calculating the Molar Excess of Cyanine5 NHS Ester
The molar excess of the dye-to-protein ratio is a critical parameter that dictates the final degree of labeling (DOL).[2] The DOL represents the average number of dye molecules conjugated to a single protein molecule.[6][7][8] An insufficient DOL can lead to a weak signal, while an excessive DOL may cause fluorescence quenching, protein precipitation, or loss of biological activity.[2][6][7] Therefore, optimizing the molar excess is essential for achieving the desired labeling outcome.
The optimal molar excess is empirical and depends on several factors, including:
-
Protein Concentration: More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same degree of labeling.[2]
-
Number of Available Amines: The number of accessible lysine residues and the N-terminus on the protein surface will influence the reaction.
-
Inherent Reactivity of the Protein: The specific properties of the protein can affect the labeling efficiency.
The following table provides recommended starting molar excess ratios of Cyanine5 NHS ester to protein based on the protein concentration. These ratios should be considered as a starting point and may require further optimization for your specific protein and application.
| Protein Concentration | Recommended Molar Excess (Dye:Protein) | Rationale |
| > 5 mg/mL | 5 - 15 fold | Higher protein concentrations promote more efficient labeling kinetics.[9][10] |
| 1 - 5 mg/mL | 10 - 20 fold | A common concentration range for antibody labeling.[11] |
| < 1 mg/mL | 20 - 40 fold | A higher molar excess is necessary to drive the reaction forward and compensate for the lower protein concentration. |
Formula for Calculating the Amount of Cyanine5 NHS Ester:
To calculate the required mass of Cyanine5 NHS ester for your labeling reaction, follow these steps:
-
Calculate the moles of your protein: Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))
-
Determine the moles of Cyanine5 NHS ester needed based on the desired molar excess: Moles of Cy5 NHS Ester = Moles of Protein × Desired Molar Excess
-
Calculate the mass of Cyanine5 NHS ester to use: Mass of Cy5 NHS Ester (g) = Moles of Cy5 NHS Ester × Molecular Weight of Cy5 NHS Ester ( g/mol )
A convenient formula for calculating the required weight of the NHS ester is also available.[4][12]
Experimental Protocols
This section provides a detailed methodology for labeling proteins with Cyanine5 NHS ester.
Reagents and Materials
-
Protein of interest (in an amine-free buffer, e.g., PBS or bicarbonate buffer)
-
Cyanine5 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[4][12]
-
Spectrophotometer
Detailed Labeling Protocol
-
Protein Preparation:
-
Cyanine5 NHS Ester Stock Solution Preparation:
-
Labeling Reaction:
-
Purification of the Labeled Protein:
-
It is crucial to remove any unconjugated dye from the labeled protein.[6][14][15] This is typically achieved using size-exclusion chromatography, such as a Sephadex G-25 column.[13][14]
-
Equilibrate the column with your buffer of choice (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions. The labeled protein will typically elute first as a colored band, followed by the smaller, unconjugated dye molecules.
-
Determination of the Degree of Labeling (DOL)
The DOL is a crucial quality control step to assess the success of the labeling reaction.[7][15][16] It can be determined spectrophotometrically by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the absorbance maximum of Cyanine5 (approximately 650 nm).[9]
Calculation Steps:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and ~650 nm (Amax).
-
Calculate the protein concentration: Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye). For Cy5, this is approximately 0.05.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the dye concentration: Dye Concentration (M) = Amax / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of Cyanine5 at its Amax (~250,000 M⁻¹cm⁻¹).
-
-
-
Calculate the Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)
For antibodies, an optimal DOL typically falls between 2 and 10.[7][13]
Visualizations
The following diagrams illustrate the key processes involved in protein labeling with Cyanine5 NHS ester.
Caption: Reaction of Cyanine5 NHS ester with a primary amine on a protein.
Caption: Step-by-step workflow for protein labeling with Cyanine5 NHS ester.
Caption: Use of a Cy5-labeled protein in a signaling pathway study.
References
- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. pdf.dutscher.com [pdf.dutscher.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. DOL Calculator for Labeled Protein | HYPERMOL® [hypermol.com]
Application Notes and Protocols for Labeling Cell Surface Proteins with Cyanine5 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5 (Cy5) NHS ester is a reactive fluorescent dye widely used for labeling biomolecules, particularly for the covalent attachment to primary amines on proteins and peptides.[1][2][3] This far-red fluorescent dye is well-suited for a variety of applications due to its high extinction coefficient, good quantum yield, and emission in a spectral range where cellular autofluorescence is minimal.[4][5] The N-hydroxysuccinimide (NHS) ester functional group reacts specifically with primary amines, such as the side chain of lysine residues, to form a stable amide bond.[6][7] This method is highly effective for labeling cell surface proteins on live cells, enabling researchers to study protein localization, trafficking, and dynamics.[8] Applications for such labeled cells are extensive and include immunofluorescence staining, cell tracking, and in vivo imaging.[1]
This document provides a detailed protocol for the fluorescent labeling of cell surface proteins on mammalian cells using Cyanine5 NHS ester.
Principle of the Method
The labeling process is based on the chemical reaction between the NHS ester of Cyanine5 and the primary amine groups of proteins. The NHS ester is an amine-reactive group that, under appropriate pH conditions (typically pH 8.0-9.0), efficiently forms a stable covalent amide linkage with the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides.[7][9] When live cells are incubated with Cy5 NHS ester, the dye selectively labels proteins on the outer surface of the plasma membrane, as the charged nature of the dye at physiological pH can limit its passive diffusion across the cell membrane.[10]
Quantitative Data Summary
The efficiency of labeling and its impact on the biological system can be quantified. The following table summarizes key parameters for labeling with Cyanine5 NHS ester.
| Parameter | Typical Value/Range | Notes |
| Conjugation Yield | 80–95% | For labeling of purified antibodies and proteins.[1] |
| Optimal Molar Ratio (Dye:Protein) | 10:1 to 20:1 | A starting point for optimization.[7] |
| Optimal pH for Labeling | 8.0 - 9.0 | Critical for efficient reaction with primary amines.[7][9] |
| Degree of Labeling (DOL) | 2 - 7 | For antibodies, to avoid self-quenching.[7] |
| Excitation Maximum (Ex) | ~649-651 nm | [1][11] |
| Emission Maximum (Em) | ~670 nm | [1][11] |
Experimental Protocols
Materials
-
Cyanine5 NHS ester (stored at -20°C, desiccated)[12]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[2][11]
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile
-
1 M Sodium Bicarbonate buffer, pH 8.5-9.0, sterile[7]
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, or 100 mM L-lysine, sterile[13]
-
Cell culture medium appropriate for the cell line
-
Bovine Serum Albumin (BSA)
-
Suspension or adherent cells for labeling
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
-
Centrifuge
Reagent Preparation
-
Cyanine5 NHS Ester Stock Solution:
-
Allow the vial of Cyanine5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of Cy5 NHS ester in anhydrous DMSO or DMF.[11] For example, dissolve 1 mg of Cy5 NHS ester (MW ~740 g/mol ) in approximately 135 µL of DMSO.
-
This stock solution should be prepared fresh immediately before use.[7][14] Unused stock solution can be aliquoted and stored at -20°C, but repeated freeze-thaw cycles should be avoided.[9]
-
-
Labeling Buffer:
-
Prepare a labeling buffer by adding 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.5-9.0) to your cell suspension in PBS.[7] This will bring the final pH to the optimal range for the labeling reaction.
-
-
Quenching Solution:
-
Prepare a 1 M stock solution of Tris-HCl, pH 8.0, or 1 M Glycine, or a 100 mM solution of L-lysine in PBS.
-
Cell Preparation
-
For Adherent Cells:
-
Culture cells to a confluence of 80-90%.
-
Gently detach the cells using a non-enzymatic cell dissociation solution to maintain the integrity of cell surface proteins.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
For Suspension Cells:
-
Harvest cells from culture.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[15]
-
-
Cell Counting:
-
Resuspend the cell pellet in PBS and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in PBS.[15]
-
Cell Surface Protein Labeling Protocol
-
Resuspend the washed cell pellet (1 x 10^6 cells) in 900 µL of ice-cold PBS.
-
Add 100 µL of 1 M sodium bicarbonate buffer (pH 8.5-9.0) to the cell suspension to achieve a final pH of 8.0-9.0.
-
Add the freshly prepared Cyanine5 NHS ester stock solution to the cell suspension. The final concentration of the dye should be optimized, but a starting concentration of 10-50 µM is recommended.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or on ice, protected from light.[11] Gentle mixing during incubation is recommended.
-
Quench the reaction by adding the quenching solution to a final concentration of 10-100 mM (e.g., add 10-100 µL of 1 M Tris-HCl to the 1 mL reaction).
-
Incubate for an additional 10-15 minutes at room temperature to ensure all unreacted dye is quenched.
-
Wash the labeled cells three times with ice-cold PBS containing 1% BSA to remove any unbound dye. Centrifuge at 300 x g for 5 minutes for each wash.
-
Resuspend the final cell pellet in an appropriate buffer or medium for downstream applications such as flow cytometry, fluorescence microscopy, or in vivo imaging.
Visualizations
Chemical Reaction
Caption: Reaction of Cyanine5 NHS ester with a primary amine on a cell surface protein.
Experimental Workflow
Caption: Step-by-step workflow for labeling cell surface proteins with Cyanine5 NHS ester.
Downstream Applications
Labeled cells can be immediately used for a variety of downstream applications:
-
Flow Cytometry: To quantify the level of protein expression on the cell surface or to sort labeled cell populations.[1]
-
Fluorescence Microscopy: For visualization of protein distribution and localization on the plasma membrane.
-
In Vivo Imaging: To track the migration and fate of labeled cells in animal models.[11]
-
Protein Trafficking Studies: To monitor the internalization and recycling of cell surface proteins.[8]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH of labeling buffer. | Ensure the final pH of the cell suspension is between 8.0 and 9.0. |
| Inactive Cyanine5 NHS ester. | Use freshly prepared dye solution. Store the solid dye desiccated at -20°C. | |
| Presence of primary amines in the buffer (e.g., Tris). | Use buffers free of primary amines for cell washing and labeling. | |
| High Background Staining | Incomplete quenching of unreacted dye. | Ensure sufficient concentration of the quenching agent and adequate incubation time. |
| Inadequate washing of labeled cells. | Perform at least three washes with PBS containing 1% BSA. | |
| Non-specific binding of the dye. | Include a blocking step with BSA before labeling. | |
| Decreased Cell Viability | High concentration of DMSO/DMF. | Keep the final concentration of the organic solvent below 1% (v/v). |
| Harsh cell handling. | Handle cells gently during washing and resuspension. |
Conclusion
The use of Cyanine5 NHS ester provides a robust and versatile method for labeling cell surface proteins. The protocol outlined in this application note offers a straightforward procedure that can be adapted for various cell types and downstream applications. Careful optimization of labeling conditions, particularly pH and dye concentration, is crucial for achieving high labeling efficiency and maintaining cell viability. This technique is a valuable tool for researchers in basic science and drug development for studying the dynamic nature of the cell surface proteome.
References
- 1. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 2. acebiolab.com [acebiolab.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ibiantech.com [ibiantech.com]
- 13. Impact of Quenching Failure of Cy Dyes in Differential Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Using Cyanine5 NHS Ester for In Vivo Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5 (Cy5) NHS ester is a fluorescent dye widely used for in vivo imaging.[1] As a far-red dye, it operates within the near-infrared (NIR) window (650-900 nm), where light has deeper tissue penetration due to reduced absorption and scattering by biological tissues.[2][3] This property, combined with minimal autofluorescence from tissues in this spectral region, results in a higher signal-to-background ratio, making it ideal for sensitive detection in living organisms.[2][3] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on proteins, peptides, and other biomolecules to form stable covalent bonds, enabling researchers to track these molecules in vivo.[4][5]
Properties of Cyanine5 NHS Ester
The photophysical properties of Cyanine5 make it a robust choice for a variety of fluorescence-based applications, including in vivo imaging.
Table 1: Photophysical Properties of Cyanine5
| Property | Value |
| Excitation Maximum (λex) | ~646-651 nm[5][6][7][8] |
| Emission Maximum (λem) | ~662-670 nm[5][6][7][8] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[1][6] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28[1][6] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester[1] |
| Reactivity | Primary amines[1] |
| Solubility | DMSO, DMF[1][7] |
Key Applications in In Vivo Imaging
The versatility of Cy5 NHS ester allows for its use in a broad range of in vivo studies:
-
Cancer Research: Labeled antibodies, peptides, or nanoparticles can be used to target and visualize tumors, enabling studies on tumor growth, metastasis, and therapeutic response.[3]
-
Drug Development: Tracking the biodistribution, pharmacokinetics, and target engagement of novel drug candidates.[3]
-
Immunology: Visualizing the trafficking and localization of immune cells.
-
Neuroscience: Enabling the study of neuronal pathways and cellular interactions within the nervous system.
Experimental Protocols
Protocol for Antibody Labeling with Cyanine5 NHS Ester
This protocol outlines the steps for conjugating Cy5 NHS ester to an antibody. It is crucial that the antibody is in an amine-free buffer (e.g., PBS), as buffers like Tris will interfere with the labeling reaction.[4]
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
Cyanine5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., size-exclusion chromatography like Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Ensure the antibody solution is at a suitable concentration (2-10 mg/mL is often recommended) and free of amine-containing substances.[3] If needed, perform a buffer exchange into the reaction buffer.
-
Dye Preparation: Just before use, allow the vial of Cy5 NHS ester to warm to room temperature. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.[3]
-
Conjugation Reaction: While gently stirring or vortexing, add the dissolved Cy5 NHS ester to the antibody solution. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[4][3] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the Cy5-labeled antibody from unreacted dye using a size-exclusion chromatography column. The first colored band to elute will be the labeled antibody.[3]
-
Characterization (Degree of Labeling):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody. An optimal DOL is typically between 2 and 7.[4]
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 6. Cyanine5 NHS ester , Cy5 NHS ester | AxisPharm [axispharm.com]
- 7. Cy5-NHS [nanocs.net]
- 8. Cyanine 5 NHS ester (A270169) | Antibodies.com [antibodies.com]
Purification of Cyanine5 Labeled Proteins and Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins and peptides with fluorescent dyes, such as Cyanine5 (Cy5), is a cornerstone technique in modern biological research and drug development. Cy5, a bright and photostable far-red fluorescent dye, enables sensitive detection and quantification in a variety of applications including fluorescence microscopy, flow cytometry, Western blotting, and in vivo imaging.
Following the labeling reaction, the resulting mixture contains the desired fluorescently labeled conjugate, unreacted "free" dye, and potentially hydrolyzed, non-reactive dye. The presence of unconjugated dye is a significant source of background noise and can lead to inaccurate data in downstream applications. Therefore, robust purification to remove these contaminants is a critical step to ensure the reliability and sensitivity of experimental results.
This document provides detailed application notes and protocols for the purification of Cy5 labeled proteins and peptides, a comparative analysis of common purification techniques, and troubleshooting guidance.
Comparison of Purification Methods
The choice of purification method depends on several factors, including the size and stability of the protein or peptide, the required level of purity, the sample volume, and the available equipment. A summary of common techniques with their respective advantages and disadvantages is presented below.
| Purification Method | Principle | Typical Protein Recovery | Free Dye Removal | Processing Time | Scale | Key Advantages | Key Disadvantages |
| Spin Columns (Gel Filtration) | Size exclusion | >90%[1] | Good to Excellent (>95%)[2] | < 15 minutes[1][3] | Small (< 4 mL)[2] | Fast, easy to use, high recovery for small samples | Limited to small sample volumes, potential for some sample dilution |
| Size-Exclusion Chromatography (SEC) | Size exclusion | High (>90%) | Excellent (>99%) | 30-60 minutes | Scalable | High resolution, can separate aggregates, suitable for sensitive proteins | Requires chromatography system, sample dilution |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Variable (can be >90% with optimization)[4][5] | Excellent (>99%)[6][7] | 30-60 minutes per run | Scalable | Highest purity, ideal for peptides and small proteins | Requires HPLC system, potential for protein denaturation, more complex method development |
| Ion-Exchange Chromatography (IEX) | Net charge | High (>90%) | Good to Excellent | 30-60 minutes | Scalable | High capacity, separates based on charge heterogeneity | Labeling can alter protein charge, requires method development |
| Affinity Chromatography (AC) | Specific binding interaction | High (>90%)[8] | Excellent (>99%) | Variable (can be rapid) | Scalable | Highly specific, can separate labeled from unlabeled protein | Requires a specific affinity tag and corresponding resin, can be expensive |
| Dialysis | Size-based diffusion | High (>90%), but potential for sample loss with dilute samples[9] | Good (>95%) | Long (hours to overnight)[10] | Scalable | Simple, gentle, cost-effective for buffer exchange | Very slow, significant sample dilution, not ideal for rapid free dye removal |
Experimental Workflows and Protocols
A general workflow for labeling and purifying proteins or peptides with Cy5 is depicted below. The process begins with protein preparation, followed by the labeling reaction, purification to remove free dye, and finally, characterization of the conjugate.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification of GFP fusion proteins with high purity and yield by monoclonal antibody-coupled affinity column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Live Cell Imaging with Cyanine5 NHS Ester: A Detailed Protocol for Cell Surface Labeling
Introduction
Cyanine5 (Cy5) NHS ester is a reactive, far-red fluorescent dye ideal for labeling primary amines on peptides, proteins, and oligonucleotides.[1] Its excitation and emission maxima are approximately 650 nm and 670 nm, respectively, making it well-suited for the 633 nm or 647 nm laser lines commonly found on confocal microscopes and flow cytometers.[1] A significant advantage of using Cy5 is the low autofluorescence of biological specimens in this spectral region, leading to a high signal-to-noise ratio.[2] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines, such as those on lysine residues of cell surface proteins, to form stable amide bonds. This application note provides a detailed protocol for using Cyanine5 NHS ester for live cell imaging, specifically for labeling cell surface proteins.
Principle of Labeling
The fundamental mechanism of labeling involves the reaction of the Cyanine5 NHS ester with primary amine groups present on the surface of live cells. These primary amines are predominantly found on the extracellular domains of transmembrane proteins. The NHS ester group is highly reactive towards nucleophilic primary amines at a slightly alkaline pH, forming a stable covalent amide bond. This process effectively tags the cell surface proteins with the fluorescent Cy5 dye, allowing for their visualization using fluorescence microscopy.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyanine5 NHS Ester Labeling
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with Cyanine5 (Cy5) NHS ester labeling, particularly low labeling efficiency.
Troubleshooting Guide: Improving Low Labeling Efficiency
Low labeling efficiency is a common obstacle in bioconjugation. The following table outlines potential causes and their solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling | Incorrect pH of Reaction Buffer: The reaction between Cy5 NHS ester and primary amines is highly pH-dependent. At pH levels below 7.2, the amine groups are protonated and less reactive.[1] | Adjust the pH of the protein solution to a range of 8.2-8.5.[2][3] A 0.1 M sodium bicarbonate or borate buffer is commonly used.[3] Use a calibrated pH meter to verify the pH before adding the dye. |
| Presence of Amine-Containing Buffers: Buffers such as Tris or glycine contain primary amines that compete with the target protein for the Cy5 NHS ester, drastically reducing labeling efficiency.[1][2] | Exchange the buffer to an amine-free buffer like PBS (phosphate-buffered saline), HEPES, or sodium bicarbonate before starting the labeling reaction.[2][4] This can be done through dialysis or using a desalting column.[4][5] | |
| Low Protein Concentration: The labeling reaction is concentration-dependent. At protein concentrations below 2 mg/mL, the competing hydrolysis of the NHS ester becomes more significant, leading to lower efficiency.[1][2][4] | Concentrate the protein solution to at least 2 mg/mL, with an optimal range of 2-10 mg/mL.[2][4] Spin concentrators can be used for this purpose.[2] | |
| Hydrolyzed/Inactive Dye: Cy5 NHS ester is moisture-sensitive and can hydrolyze over time, especially in solution.[2][3] Using hydrolyzed dye will result in no labeling. | Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[4][5] Store the lyophilized dye desiccated at -20°C and avoid repeated freeze-thaw cycles of the stock solution.[6] | |
| Interfering Substances in Protein Solution: Substances like sodium azide, thimerosal, bovine serum albumin (BSA), or gelatin can interfere with the labeling reaction.[4] | Remove these substances by dialysis or using a spin column before labeling.[4] | |
| Protein Aggregation after Labeling | Over-labeling: A high degree of labeling (DOL) can lead to protein aggregation or precipitation.[2] | Reduce the molar ratio of dye to protein in the reaction.[2] Start with a 10:1 to 20:1 molar ratio and optimize from there.[5] You can also decrease the reaction time.[2] |
| Reduced Protein Activity | Over-labeling: Modification of lysine residues in the active site or binding domains of the protein can affect its biological activity. | Optimize the dye-to-protein ratio to achieve a lower DOL. The optimal DOL for most antibodies is between 2 and 10.[4][5] |
| Inconsistent Results | Variability in Reagents or Protocol: Inconsistent dye quality, inaccurate pH measurements, or variations in incubation time can lead to fluctuating results. | Use high-quality, anhydrous solvents for the dye.[3][7] Always prepare fresh dye solutions.[6] Standardize all protocol steps, including pH measurement, incubation time, and temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with Cyanine5 NHS ester?
The optimal pH for the reaction is between 8.2 and 8.5.[2][3] This pH ensures that the primary amines on the protein are deprotonated and available for reaction, while minimizing the hydrolysis of the NHS ester, which becomes more rapid at higher pH values.[3][7][8]
Q2: Can I use a Tris-based buffer for my labeling reaction?
No, you should not use buffers containing primary amines, such as Tris or glycine.[1][2] These buffers will compete with your target molecule for the NHS ester, leading to significantly lower or no labeling of your protein.[1][2]
Q3: My protein is in a buffer containing Tris. What should I do?
You must perform a buffer exchange to an amine-free buffer (e.g., 0.1 M sodium bicarbonate, PBS, or HEPES at pH 8.2-8.5) before starting the labeling reaction.[2][4] This can be achieved through dialysis, gel filtration, or using spin desalting columns.[4][5]
Q4: How much Cyanine5 NHS ester should I use?
A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[5] However, the optimal ratio is protein-dependent and should be determined empirically.[2][4] Over-labeling can lead to protein aggregation and fluorescence quenching.[2][9]
Q5: How should I prepare and store the Cyanine5 NHS ester?
The lyophilized dye should be stored at -20°C, protected from light and moisture.[5][6] Immediately before the reaction, dissolve the dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][4][10] Use high-quality, amine-free solvents.[3][7] Aqueous solutions of the dye are not stable and should be used immediately.[3]
Q6: What protein concentration is recommended for the labeling reaction?
A protein concentration of at least 2 mg/mL is recommended, with an optimal range of 2-10 mg/mL.[2][4][11] Labeling efficiency is strongly dependent on protein concentration; lower concentrations lead to a less efficient reaction due to the competing hydrolysis of the dye.[1][2]
Q7: How long should I incubate the reaction, and at what temperature?
Typical incubation times are 1 to 4 hours at room temperature or overnight at 4°C.[1][3][12] Incubating at a lower temperature can help minimize dye hydrolysis but may require a longer reaction time.[1]
Q8: How do I remove the unreacted dye after the labeling reaction?
Unreacted dye must be removed to ensure accurate determination of the degree of labeling and to prevent interference in downstream applications. This is typically done using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[13]
Data Presentation
Table 1: Key Reaction Parameters for Cyanine5 NHS Ester Labeling
| Parameter | Recommended Range | Notes |
| pH | 8.2 - 8.5 | Critical for deprotonation of amines and minimizing dye hydrolysis.[2][3] |
| Buffer | Amine-free (e.g., Bicarbonate, Borate, PBS, HEPES) | Tris and glycine are incompatible.[1][2] |
| Protein Concentration | 2 - 10 mg/mL | Lower concentrations reduce labeling efficiency.[2][4] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 (starting point) | Needs to be optimized for each specific protein.[5] |
| Reaction Temperature | Room Temperature or 4°C | 4°C may reduce hydrolysis but requires longer incubation.[1] |
| Incubation Time | 1 - 4 hours (RT) or Overnight (4°C) | Optimization may be necessary.[1][3] |
| Dye Solvent | Anhydrous DMSO or DMF | Prepare fresh immediately before use.[4][5] |
Table 2: Hydrolysis Half-life of NHS Esters at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours[12] |
| 8.0 | Room Temp | ~36 minutes (for a steroidal-NHS ester)[14] |
| 8.6 | 4°C | 10 minutes[12] |
| 9.0 | Room Temp | ~125 minutes (for a porphyrin-NHS ester)[14] |
Note: Half-life can vary depending on the specific NHS ester structure and buffer conditions.
Experimental Protocols
Protocol 1: Standard Protein Labeling with Cyanine5 NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific protein.
1. Protein Preparation: a. Ensure your protein of interest is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). b. If necessary, perform a buffer exchange using dialysis or a desalting column. c. Adjust the protein concentration to 2-10 mg/mL.
2. Dye Preparation: a. Allow the vial of lyophilized Cyanine5 NHS ester to warm to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mg/mL stock solution of the dye by adding the appropriate volume of anhydrous DMSO or DMF.[2] Vortex until fully dissolved. This solution should be prepared fresh and used immediately.[3]
3. Labeling Reaction: a. Add the calculated amount of the Cyanine5 NHS ester stock solution to the protein solution while gently vortexing. A starting molar ratio of 10:1 (dye:protein) is recommended. b. Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be incubated overnight at 4°C.
4. Quenching the Reaction (Optional): a. To stop the reaction, you can add a quenching buffer such as 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
5. Purification of the Conjugate: a. Separate the labeled protein from the unreacted dye and hydrolysis products using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS). b. Collect the colored fractions corresponding to the labeled protein.
6. Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5). b. Calculate the protein concentration and the dye concentration using the Beer-Lambert law. c. The DOL is the molar ratio of the dye to the protein. An optimal DOL is typically between 2 and 10 for antibodies.[4][5]
Visualizations
Caption: Workflow for labeling proteins with Cyanine5 NHS ester.
Caption: Chemical reaction of Cyanine5 NHS ester with a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. acebiolab.com [acebiolab.com]
- 8. interchim.fr [interchim.fr]
- 9. vectorlabs.com [vectorlabs.com]
- 10. apexbt.com [apexbt.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. genecopoeia.com [genecopoeia.com]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Preventing hydrolysis of Cyanine5 NHS ester during labeling
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice to prevent the hydrolysis of Cyanine5 NHS ester during conjugation experiments, ensuring successful and efficient labeling of biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is Cyanine5 NHS ester and how does it work?
Cyanine5 (Cy5) NHS ester is a reactive dye used to fluorescently label biomolecules.[1][2] It contains an N-hydroxysuccinimide (NHS) ester functional group that reacts with primary amino groups (-NH₂) present on proteins (e.g., the N-terminus and the side chain of lysine residues), amine-modified oligonucleotides, and other molecules.[3][4][5] This reaction, which is a nucleophilic acyl substitution, forms a stable and covalent amide bond, attaching the Cy5 fluorophore to the target molecule.[3][6]
Q2: What is hydrolysis in the context of Cyanine5 NHS ester labeling?
Hydrolysis is a chemical reaction where the NHS ester reacts with water instead of the target amine.[7][8] This reaction cleaves the ester bond, rendering the dye inactive and unable to conjugate with the target biomolecule.[8] This is the primary competing reaction during labeling and a major cause of low labeling efficiency.[7][9]
Q3: What is the optimal pH for labeling with Cyanine5 NHS ester?
The optimal pH for the labeling reaction is between 8.3 and 8.5.[1][10][11][12] This pH represents a critical balance:
-
Amine Reactivity : At this pH, primary amines on the target molecule are sufficiently deprotonated and thus nucleophilic enough to react efficiently with the NHS ester.[8][10] At a lower pH, these amines are protonated (-NH₃⁺) and non-reactive.[1][8][11]
-
NHS Ester Stability : While the rate of hydrolysis increases with pH, the rate of the desired amidation reaction increases more significantly, leading to the highest yield of the conjugate in this narrow pH window.[8][13]
Q4: How does pH affect the stability of the Cyanine5 NHS ester?
The stability of the NHS ester is highly dependent on pH. As the pH increases, the rate of hydrolysis accelerates dramatically, shortening the half-life of the reactive dye.[7][8][14] At a pH above 8.5-9.0, the hydrolysis becomes so rapid that it significantly reduces the amount of active dye available for conjugation, leading to poor labeling yields.[1][10][11]
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
Low labeling efficiency is the most common issue encountered and can be attributed to several factors, primarily the hydrolysis of the Cyanine5 NHS ester.
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Verify that the reaction buffer pH is between 8.3 and 8.5 using a calibrated pH meter. Buffers like 0.1 M sodium bicarbonate or 0.1 M phosphate are recommended.[1][3][12] |
| Hydrolyzed Dye | NHS esters are moisture-sensitive. Always use fresh, high-quality anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[3][15] Store the powdered dye desiccated at -20°C.[1][2] |
| Presence of Competing Amines | Ensure the protein or biomolecule solution is free of amine-containing buffers (e.g., Tris, glycine) and ammonium salts.[6][10][16] If necessary, perform a buffer exchange via dialysis or desalting column before labeling.[10][16] |
| Low Reactant Concentration | The efficiency of labeling is strongly dependent on concentration.[10] If possible, ensure the protein concentration is at least 2 mg/mL.[3][10][17] |
| Insufficient Molar Excess of Dye | The reaction requires a molar excess of the dye. A starting point for optimization is a 5:1 to 20:1 molar ratio of dye to protein.[3] This may need to be adjusted depending on the specific protein. |
Quantitative Data: NHS Ester Stability
The rate of hydrolysis is directly correlated with the pH of the aqueous solution. The half-life of an NHS ester decreases significantly as the pH becomes more alkaline.
| pH | Temperature | Approximate Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[7][9] |
| 8.0 | Room Temp. | ~1 hour[14] |
| 8.5 | Room Temp. | 10-20 minutes[13] |
| 8.6 | 4°C | 10 minutes[7][9][14] |
| 9.0 | Room Temp. | 5-10 minutes[13] |
Note: These values are approximate and can vary based on the specific NHS ester structure and buffer conditions.
Visualizing the Chemistry and Workflow
To achieve successful labeling, it is crucial to favor the amidation reaction over the competing hydrolysis reaction.
Caption: Competing reactions of Cyanine5 NHS ester.
Experimental Protocols
This section provides a detailed methodology for a general protein labeling experiment, emphasizing steps to minimize hydrolysis.
General Protocol for Protein Labeling with Cyanine5 NHS Ester
-
Protein Preparation:
-
Ensure the protein of interest is in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate).[1][12]
-
If the protein is in a buffer containing primary amines like Tris or glycine, it must be exchanged.[10][16] Perform dialysis or use a desalting column to exchange the buffer to the recommended reaction buffer.
-
-
Reaction Buffer Preparation:
-
Cyanine5 NHS Ester Stock Solution Preparation:
-
NHS esters are susceptible to hydrolysis from atmospheric moisture. Therefore, prepare the stock solution immediately before starting the labeling reaction.[15]
-
Allow the vial of powdered Cyanine5 NHS ester to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the dye in anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[1][3] Ensure the solvent is of high quality and amine-free.[1][12]
-
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A 10-fold molar excess of dye over protein is a common starting point for optimization.[4][5]
-
While gently stirring the protein solution, add the calculated amount of the Cyanine5 NHS ester stock solution dropwise.[3]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][15] Lower temperatures can further minimize hydrolysis but may require longer incubation times.[17]
-
-
Purification of the Labeled Protein:
Caption: Recommended workflow for Cyanine5 NHS ester labeling.
Caption: Decision tree for troubleshooting low labeling efficiency.
References
- 1. acebiolab.com [acebiolab.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. glenresearch.com [glenresearch.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. benchchem.com [benchchem.com]
Optimizing pH for Cyanine5 NHS Ester Amine Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for Cyanine5 (Cy5) N-hydroxysuccinimide (NHS) ester reactions with primary amines. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins and other biomolecules with Cy5 NHS ester?
The optimal pH for the reaction between a Cy5 NHS ester and a primary amine is between 8.3 and 8.5.[1][2][3][4] This pH range offers the best compromise between two competing factors: the reactivity of the primary amine and the stability of the NHS ester.
Q2: Why is pH so critical for this reaction?
The reaction's pH is a critical parameter because it directly influences both the nucleophilicity of the target amine and the rate of hydrolysis of the NHS ester.[5]
-
Amine Reactivity: For the reaction to occur, the primary amine group (-NH2) on the biomolecule (e.g., the side chain of a lysine residue) must be in a deprotonated, nucleophilic state. At acidic or neutral pH, these amines are often protonated (-NH3+), rendering them unreactive. As the pH increases above the pKa of the amine, more of it becomes deprotonated and available for reaction.[5]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders the ester inactive. The rate of this hydrolysis reaction increases significantly with a rise in pH.[5][6]
Therefore, the optimal pH maximizes the concentration of reactive amines while minimizing the premature degradation of the Cy5 NHS ester.
Q3: Which buffers are recommended for the Cy5 NHS ester labeling reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for the Cy5 NHS ester. Recommended buffers include:
-
50 mM Sodium Borate (pH 8.5)[4]
Q4: Can I use Tris buffer for this reaction?
No, it is generally not recommended to use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[7][8] These buffer components will react with the Cy5 NHS ester, reducing the labeling efficiency of your target biomolecule. Tris buffer can, however, be used to quench the reaction.[4]
Q5: How should I dissolve and store the Cyanine5 NHS ester?
Cy5 NHS ester is typically dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution.[1][4] It is important to use high-quality, amine-free DMF. This stock solution can generally be stored at -20°C for several weeks. Due to its susceptibility to hydrolysis, aqueous solutions of the NHS ester should be prepared immediately before use.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Labeling Efficiency | Suboptimal pH: The reaction buffer pH is too low, leading to protonated and unreactive amines.[8] | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to the optimal range of 8.3-8.5. |
| NHS Ester Hydrolysis: The reaction buffer pH is too high, causing rapid degradation of the Cy5 NHS ester.[6][8] | Lower the pH of your reaction buffer to the recommended range. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[8] | |
| Presence of Competing Amines: The buffer or sample contains primary amines (e.g., Tris, glycine, ammonium salts).[7][8] | Perform buffer exchange of your sample into an amine-free buffer (e.g., PBS, bicarbonate, or borate buffer) using dialysis or a desalting column prior to labeling.[7] | |
| Low Reactant Concentration: The concentration of the protein or the Cy5 NHS ester is too low. | Increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended).[8] You can also try increasing the molar excess of the Cy5 NHS ester. | |
| Protein Precipitation during Labeling | Solvent Incompatibility: The addition of a large volume of organic solvent (DMSO or DMF) from the dye stock solution is causing the protein to precipitate. | Keep the volume of the organic solvent to a minimum, ideally less than 10% of the total reaction volume. |
| Protein Instability at Reaction pH: The protein is not stable at the optimal labeling pH of 8.3-8.5. | If possible, perform the reaction at a slightly lower pH and for a longer duration. Note that this may reduce labeling efficiency. | |
| Inconsistent Labeling Results | Inaccurate Reagent Quantitation: Errors in calculating the molar excess of the dye or the concentration of the protein. | Carefully recalculate the required amounts of each reactant. Ensure accurate measurement of the protein concentration. |
| Degraded Cy5 NHS Ester: The dye has been hydrolyzed due to improper storage or handling. | Use a fresh vial of Cy5 NHS ester. Always allow the vial to warm to room temperature before opening to prevent condensation. Store desiccated at -20°C. |
Data Presentation
Table 1: Effect of pH on NHS Ester Reaction Components
| pH | Amine Group (-NH₂) Reactivity | NHS Ester Stability (Hydrolysis Rate) | Overall Labeling Efficiency |
| < 7.0 | Low (amines are protonated) | High (low hydrolysis) | Very Low |
| 7.0 - 8.0 | Moderate | Moderate | Moderate |
| 8.3 - 8.5 | High (optimal deprotonation) | Moderate (manageable hydrolysis) | Optimal |
| > 9.0 | High | Low (rapid hydrolysis) | Decreased |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[6] |
| 8.6 | 4 | 10 minutes[6] |
Experimental Protocols
General Protocol for Labeling a Protein with Cyanine5 NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Cyanine5 NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Cy5 NHS Ester Stock Solution:
-
Allow the vial of Cy5 NHS ester to warm to room temperature before opening.
-
Dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This should be done immediately before use.
-
-
Labeling Reaction:
-
Calculate the required volume of the Cy5 NHS ester stock solution to achieve the desired molar excess (a 10-20 fold molar excess of dye to protein is a good starting point).
-
While gently vortexing the protein solution, add the Cy5 NHS ester stock solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be performed overnight at 4°C.[1]
-
-
Quench the Reaction:
-
Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).
-
Visualizations
Caption: Relationship between pH, amine reactivity, NHS ester stability, and reaction outcome.
Caption: Experimental workflow for protein labeling with Cy5 NHS ester.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. acebiolab.com [acebiolab.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Cyanine5-Labeled Biomolecules
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of unconjugated Cyanine5 (Cy5) NHS ester dye from labeling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unconjugated Cyanine5 NHS ester after a labeling reaction?
A1: The removal of unconjugated or "free" Cy5 dye is crucial for the accuracy and reliability of downstream applications.[1] The presence of free dye can lead to several issues, including:
-
High background signals: Unconjugated dye can non-specifically bind to surfaces or other molecules, leading to high background fluorescence and reduced signal-to-noise ratios in imaging and flow cytometry experiments.[1][2]
-
Inaccurate quantification: The presence of free dye will interfere with the accurate determination of the degree of labeling (DOL), which is the ratio of dye molecules to biomolecules.[1]
-
Non-specific signals: Free dye can generate false-positive signals in binding assays or imaging, making it difficult to distinguish between true signal and artifact.[1]
Q2: What are the most common methods for removing free Cy5 dye?
A2: The most common methods for separating labeled biomolecules from unconjugated dye are based on differences in molecular size.[3][4][5] These include:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size as they pass through a column packed with a porous resin.[4][5][6] Larger labeled biomolecules elute first, while the smaller, unconjugated dye molecules are retained in the pores and elute later.[4][6]
-
Dialysis: This is a simple and cost-effective method where the labeling reaction mixture is placed in a semi-permeable membrane bag with a specific molecular weight cut-off (MWCO).[1] The bag is placed in a large volume of buffer, allowing the small, free dye molecules to diffuse out while retaining the larger, labeled biomolecules.[1]
-
Spin Columns: These are pre-packed, single-use columns that utilize size exclusion chromatography principles for rapid purification.[7] They are ideal for small sample volumes and quick cleanup.
-
Precipitation: For biomolecules like proteins and nucleic acids, precipitation with agents like ethanol or acetone can be used.[8][9] The larger biomolecule will precipitate out of solution, leaving the soluble unconjugated dye behind in the supernatant.
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on several factors, including the size and stability of your biomolecule, the required purity, sample volume, and available equipment.[1] The table below provides a comparison to help you decide.
Comparison of Purification Methods
| Method | Principle | Typical Sample Volume | Processing Time | Dye Removal Efficiency | Pros | Cons |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size using a porous resin column.[4][5][6] | 100 µL - several mL | 30-60 minutes | Very High | High resolution and purity, reproducible.[1][10] | Requires a chromatography system, potential for sample dilution. |
| Dialysis | Diffusion of small molecules (free dye) across a semi-permeable membrane.[1] | 100 µL - 50 mL | 6 hours - overnight | High | Simple, cost-effective, suitable for large volumes.[1] | Time-consuming, can result in sample dilution.[10] |
| Spin Columns | Rapid size exclusion chromatography in a microcentrifuge format.[7] | 50 µL - 500 µL | < 15 minutes | Good to Very High | Fast, easy to use, good for small samples.[11] | Can be costly per sample, potential for some sample loss. |
| Ethanol/Acetone Precipitation | Differential solubility causes the larger biomolecule to precipitate.[8][9][12] | 20 µL - several mL | 1-2 hours | Moderate to High | Good for concentrating samples, effective for DNA/RNA.[12][13] | Can be less efficient for proteins, may co-precipitate some dye, risk of denaturing sensitive proteins.[14] |
Troubleshooting Guide
Problem: I see high background fluorescence in my downstream application (e.g., microscopy, flow cytometry).
-
Possible Cause: Incomplete removal of unconjugated Cy5 dye. Even trace amounts of free dye can cause significant background signal.[1]
-
Solution 1: Repeat the purification step. For example, you can pass your sample through a second spin column or perform an additional round of dialysis with fresh buffer.[1]
-
Solution 2: Optimize your chosen purification method. For SEC, ensure you are using a resin with the appropriate fractionation range for your biomolecule. For dialysis, increase the dialysis time and the frequency of buffer changes.[1]
-
Solution 3: For cell-based assays, ensure adequate washing steps are included in your protocol to remove any non-specifically bound dye or conjugate.[2]
Problem: My purified protein/antibody has lost its biological activity.
-
Possible Cause: The dye has conjugated to a critical residue (e.g., in the antigen-binding site of an antibody or the active site of an enzyme), causing steric hindrance.[1]
-
Solution: Reduce the molar ratio of dye to biomolecule in the labeling reaction. A lower Degree of Labeling (DOL) decreases the probability of modifying a critical residue.[1][15]
-
Possible Cause: The purification method was too harsh for your protein.
-
Solution: If you used precipitation, which can sometimes denature proteins, switch to a milder method like size exclusion chromatography or dialysis.
Problem: The final concentration of my labeled biomolecule is too low.
-
Possible Cause: Sample loss during purification. This can occur with all methods but can be more pronounced with spin columns or precipitation if not performed optimally.
-
Solution 1: For spin columns, ensure you are using a column with the correct molecular weight cut-off for your protein to prevent it from being retained in the column.[11]
-
Solution 2: For dialysis, ensure there are no leaks in the dialysis tubing and avoid excessive agitation that could damage the membrane.
-
Solution 3: If using precipitation, ensure complete resuspension of the pellet. Over-drying the pellet can make it difficult to redissolve.[16]
Experimental Workflows and Protocols
General Experimental Workflow
The overall process involves preparing the biomolecule, performing the conjugation reaction, and finally purifying the conjugate to remove the free dye.
References
- 1. benchchem.com [benchchem.com]
- 2. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 3. microbenotes.com [microbenotes.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. acebiolab.com [acebiolab.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 13. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 14. A Rapid Method for Manual or Automated Purification of Fluorescently Labeled Nucleic Acids for Sequencing, Genotyping, and Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
Common mistakes in Cyanine5 NHS ester labeling procedures
Welcome to the technical support center for Cyanine5 (Cy5) NHS ester labeling procedures. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for successful conjugation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during Cy5 NHS ester labeling experiments in a question-and-answer format.
Q1: Why is my labeling efficiency low?
Low labeling efficiency is a frequent issue with several potential causes. The primary factors to investigate are reaction conditions and reagent quality.
-
Incorrect Buffer pH: The reaction between a Cy5 NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 8.2 to 8.5.[1][2] At a lower pH, the primary amines on the protein are protonated and less available to react.[3][4][5] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction.[3][4][5][6]
-
Incompatible Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions.[3][7] These buffer molecules will compete with the target protein for the Cy5 NHS ester, leading to significantly reduced labeling efficiency.[3] It is crucial to use amine-free buffers like phosphate, bicarbonate, or borate.[2][6]
-
Low Reactant Concentration: The concentration of both the protein and the Cy5 NHS ester can impact labeling efficiency. It is recommended to use a protein concentration of at least 2 mg/mL.[1][3] Low protein concentrations can lead to a less efficient reaction due to the competing hydrolysis of the NHS ester.[3][6]
-
Suboptimal Temperature and Incubation Time: Reactions are typically performed for 1 to 4 hours at room temperature or overnight at 4°C.[3][6] Lower temperatures can help minimize the hydrolysis of the NHS ester but may require a longer incubation time to achieve sufficient labeling.[3]
-
Degraded Cy5 NHS Ester: NHS esters are sensitive to moisture. Ensure the dye is stored properly at -20°C, desiccated, and protected from light.[3][8] Allow the vial to warm to room temperature before opening to prevent condensation.[9] Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[2][9][10]
Q2: My protein has precipitated after labeling. What went wrong?
Protein precipitation can occur due to a high degree of labeling (DOL), where an excessive number of dye molecules are attached to the protein. This can alter the protein's solubility characteristics.
-
Excessive Dye-to-Protein Ratio: Using too much Cy5 NHS ester in the reaction can lead to over-labeling. It is advisable to perform a titration with different molar ratios of dye to protein to find the optimal ratio for your specific protein and application.[8][11]
-
Protein Aggregation: The labeling process itself can sometimes induce protein aggregation. To mitigate this, consider performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[10] Ensure your protein is well-folded and soluble before starting the labeling procedure.
Q3: How do I remove the unconjugated "free" dye after the labeling reaction?
Removing the excess, unreacted Cy5 dye is a critical step to ensure accurate downstream applications.
-
Size Exclusion Chromatography (SEC): Gel filtration or desalting columns (e.g., Sephadex G-25) are commonly used to separate the labeled protein from the smaller, free dye molecules.[12][13]
-
Dialysis: Dialysis against an appropriate buffer (like PBS) can also be effective, although it is a more time-consuming method.
-
Spin Columns: For smaller sample volumes, spin desalting columns are a quick and efficient way to remove free dye.[8][14]
Q4: What is the optimal Degree of Labeling (DOL) for my protein?
The ideal DOL, or the average number of dye molecules per protein molecule, depends on the specific protein and its intended application.
-
General Guideline: A common starting point is a DOL between 2 and 7.[9]
-
Over-labeling Concerns: High DOLs can lead to self-quenching of the fluorescent signal and may affect the biological activity of the protein.[15][16] For antibodies, a DOL between 4 and 12 has been suggested as optimal to avoid self-quenching.[15]
-
Optimization is Key: It is recommended to test different dye-to-protein ratios to determine the optimal DOL for your specific assay, balancing signal intensity with protein function.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful Cy5 NHS ester labeling.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 8.2 - 8.5[1][2] | Critical for balancing amine reactivity and NHS ester hydrolysis.[3][4][5][6] |
| Temperature | Room Temperature or 4°C[3][6] | Lower temperatures may require longer incubation times.[3] |
| Incubation Time | 1 - 4 hours (RT) or Overnight (4°C)[3][6] | Optimization may be required based on the protein. |
| Protein Concentration | ≥ 2 mg/mL[1][3][7] | Higher concentrations improve labeling efficiency.[1] |
| Dye:Protein Molar Ratio | 5:1 to 20:1[7][8][10] | A starting point for optimization; varies by protein.[7] |
Table 2: Recommended Buffers for Labeling
| Buffer | Concentration | pH |
| Sodium Bicarbonate | 0.1 M - 1 M[2][4][9] | 8.3 - 9.5[2][8][9] |
| Sodium Phosphate | 0.1 M[2][4] | 7.2 - 8.5[2][6] |
| Sodium Borate | 50 mM[2] | 8.5[2] |
| HEPES | Varies | 7.2 - 8.5[6] |
Note: Avoid buffers containing primary amines like Tris and glycine for the labeling reaction itself, as they will compete with the protein.[3][7] Tris buffer can, however, be used to quench the reaction.[2][6]
Experimental Protocol: Cy5 NHS Ester Labeling of a Protein
This protocol provides a general methodology for labeling a protein with Cy5 NHS ester. Optimization may be required for your specific protein.
1. Preparation of Protein and Buffers
-
Protein Purity: Ensure the protein is highly pure and in an amine-free buffer (e.g., PBS). If the protein solution contains Tris, glycine, or other amine-containing compounds, it must be dialyzed against an appropriate labeling buffer like 0.1 M sodium bicarbonate, pH 8.3.[7][11]
-
Protein Concentration: Adjust the protein concentration to at least 2 mg/mL.[1][3]
-
Buffer Preparation: Prepare a fresh 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3.
2. Preparation of Cy5 NHS Ester Stock Solution
-
Allow the vial of Cy5 NHS ester to equilibrate to room temperature before opening.[9]
-
Dissolve the Cy5 NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[8][10][11] This stock solution should be prepared fresh immediately before use.[9]
3. Labeling Reaction
-
Calculate the required volume of the Cy5 NHS ester stock solution to achieve the desired dye-to-protein molar ratio. A 10:1 ratio is a common starting point.[7][8]
-
While gently vortexing the protein solution, slowly add the calculated volume of the Cy5 NHS ester stock solution.[11]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[11] Alternatively, the reaction can be incubated overnight at 4°C.[3]
4. Quenching the Reaction (Optional but Recommended)
-
To stop the labeling reaction, a quenching reagent can be added. Common choices include 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5.[9]
5. Purification of the Labeled Protein
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS or another suitable storage buffer.[11]
-
Apply the reaction mixture to the column to separate the labeled protein (which will elute first) from the smaller, unconjugated dye molecules.[11]
-
Collect the fractions containing the labeled protein, which are typically identified by their color.
6. Determination of Degree of Labeling (DOL)
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) for the protein and at ~650 nm (Amax for Cy5) for the dye.[11]
-
Calculate the protein concentration and the dye concentration using their respective extinction coefficients to determine the DOL.
Visualizations
Cyanine5 NHS Ester Labeling Workflow
A general workflow for labeling proteins with Cyanine5 NHS ester.
Troubleshooting Logic for Low Labeling Efficiency
A logical diagram for troubleshooting common causes of low labeling efficiency.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. acebiolab.com [acebiolab.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. abpbio.com [abpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.dutscher.com [pdf.dutscher.com]
- 16. vectorlabs.com [vectorlabs.com]
Impact of protein concentration on Cy5 labeling efficiency
Welcome to the technical support center for Cy5 protein labeling. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their Cy5 conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal protein concentration for Cy5 labeling?
A1: For efficient labeling, a protein concentration of 2-10 mg/mL is generally recommended.[1][2][3][4] While labeling can be performed at lower concentrations (e.g., 1 mg/mL), the efficiency may be reduced.[1][5] If your protein concentration is below 1 mg/mL, it is advisable to concentrate the protein solution before labeling.[1]
Q2: Which buffer should I use for the labeling reaction?
A2: A buffer free of primary amines is essential, as these will compete with the protein for the Cy5 NHS ester.[1][4][5][6][7] Commonly recommended buffers include 0.1 M sodium bicarbonate or sodium borate at a pH between 8.2 and 9.3.[1][2][6][7] Phosphate-buffered saline (PBS) can also be used, but the reaction may be slower.[8]
Q3: What is the ideal pH for the Cy5 labeling reaction?
A3: The optimal pH for the reaction of NHS esters with primary amines is between 8.2 and 9.3.[1][2] At a lower pH, the primary amino groups on the protein are protonated and less reactive.[1] At a higher pH, the hydrolysis of the NHS ester increases, which can reduce labeling efficiency.[1]
Q4: How do I determine the correct molar ratio of Cy5 dye to protein?
A4: The optimal molar coupling ratio (moles of dye to moles of protein) depends on the protein and the desired degree of labeling (DOL). A common starting point is a molar excess of 8-fold for mono-labeling.[3] For antibodies, initial studies often use ratios of 10:1 to 40:1.[9] It is recommended to perform small-scale labeling experiments with varying ratios to determine the optimal conditions for your specific protein.[8]
Q5: How can I remove unreacted Cy5 dye after the labeling reaction?
A5: Unconjugated dye can be removed using size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) or dialysis.[2][10] Spin columns are also a convenient method for purification.[6][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Low Protein Concentration: The reaction rate is dependent on protein concentration.[12] | Concentrate the protein to at least 2 mg/mL.[1] |
| Incorrect Buffer: Buffers containing primary amines (e.g., Tris, glycine) interfere with the labeling reaction.[1][6] | Dialyze the protein against an amine-free buffer like 0.1 M sodium bicarbonate (pH 8.3-9.0).[1][6] | |
| Incorrect pH: The pH of the reaction buffer is outside the optimal range of 8.2-9.3.[1][2] | Adjust the pH of your protein solution to be within the 8.2-8.5 range for optimal results.[1] | |
| Hydrolyzed Dye: The Cy5 NHS ester is sensitive to moisture and can hydrolyze, rendering it non-reactive. | Prepare fresh dye solutions in anhydrous DMSO or DMF immediately before use.[6][10] | |
| Over-labeling of Protein | Excessive Dye-to-Protein Ratio: Using too much Cy5 dye can lead to a high degree of labeling. | Reduce the molar ratio of Cy5 to protein in the reaction.[1] You can also try reducing the reaction time.[1] |
| High Protein Concentration: Very high protein concentrations can sometimes lead to over-labeling. | If reducing the dye amount is not sufficient, consider slightly lowering the protein concentration. | |
| Precipitation of Protein After Labeling | High Degree of Labeling: Over-labeling can lead to protein aggregation and precipitation.[10] | Optimize the dye-to-protein ratio to achieve a lower degree of labeling. An optimal Degree of Labeling (DOL) is typically between 2 and 4.[4] |
| Solvent Issues: The organic solvent (DMSO or DMF) used to dissolve the dye may cause protein precipitation if added in a high volume. | Use a minimal amount of solvent to dissolve the dye and add it slowly to the protein solution while mixing. | |
| Free Dye Detected After Purification | Inefficient Purification: The purification method may not have been sufficient to remove all unconjugated dye. | Repeat the purification step. For example, pass the labeled protein through a second spin column or dialyze for a longer period with more buffer changes.[1][4] |
| Column Overload: The capacity of the purification column may have been exceeded. | Ensure you are not overloading the desalting or spin column. Refer to the manufacturer's instructions for capacity limits.[4] |
Quantitative Data Summary
Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to more efficient labeling.[1][2][4] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Borate | Must be free of primary amines (e.g., Tris, glycine).[1][6][7] |
| pH | 8.2 - 9.3 | Optimal labeling is typically achieved at pH 8.3-8.5.[1][2] |
| Dye to Protein Molar Ratio | 5:1 to 40:1 | This is highly protein-dependent and should be optimized.[9] |
| Reaction Time | 30 - 60 minutes | Can be adjusted to control the degree of labeling.[2][11] |
| Temperature | Room Temperature |
Calculation of Degree of Labeling (DOL)
To determine the number of Cy5 molecules conjugated to each protein molecule, you need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[4][6]
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein [4]
Degree of Labeling (DOL) = A₆₅₀ / (ε_Cy5 × Protein Concentration (M))
Where:
-
A₂₈₀: Absorbance of the conjugate at 280 nm
-
A₆₅₀: Absorbance of the conjugate at the absorbance maximum of Cy5 (~650 nm)
-
CF: Correction factor for the dye's absorbance at 280 nm (for Cy5, this is ~0.05)[7]
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹)
-
ε_Cy5: Molar extinction coefficient of Cy5 at ~650 nm (typically ~250,000 M⁻¹cm⁻¹)[6][13]
Experimental Protocols
General Protocol for Cy5 Labeling of Proteins
This protocol is a general guideline and may require optimization for your specific protein.
1. Protein Preparation:
- Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0).[6][11] If necessary, perform a buffer exchange via dialysis or a desalting column.
- Adjust the protein concentration to 2-10 mg/mL.[1][2]
2. Cy5 NHS Ester Preparation:
- Immediately before use, dissolve the Cy5 NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][11]
3. Labeling Reaction:
- Add the desired molar excess of the dissolved Cy5 NHS ester to your protein solution.
- Mix gently by pipetting or inverting the tube. Avoid vigorous vortexing, which can denature the protein.
- Incubate the reaction for 30-60 minutes at room temperature, protected from light.[2][11]
4. Purification:
- Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25), spin column, or dialysis.[2][6][11]
- If using a column, two colored bands should be visible: the first, faster-moving band is the labeled protein, and the second, slower-moving band is the free dye.[2] Collect the first band.
5. Determination of Degree of Labeling (DOL):
- Measure the absorbance of the purified conjugate at 280 nm and ~650 nm.
- Calculate the protein concentration and DOL using the formulas provided in the "Quantitative Data Summary" section.
Visualizations
Caption: Experimental workflow for Cy5 protein labeling.
Caption: Troubleshooting decision tree for low Cy5 labeling efficiency.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. assaygenie.com [assaygenie.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 10. drmr.com [drmr.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
Why is my Cyanine5 NHS ester not dissolving?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during their experiments with Cyanine dyes.
Frequently Asked Questions (FAQs)
Q: Why is my Cyanine5 NHS ester not dissolving?
A: Difficulty in dissolving Cyanine5 (Cy5) NHS ester is a common issue that can arise from several factors, ranging from the choice of solvent to the stability of the dye itself. This guide will walk you through the potential causes and solutions to ensure successful dissolution for your labeling experiments.
Troubleshooting Guide: Dissolving Cyanine5 NHS Ester
Incorrect Solvent Selection
-
Problem: You are attempting to dissolve the Cy5 NHS ester in an aqueous buffer or a solvent in which it has poor solubility.
-
Explanation: Standard Cyanine5 NHS ester is hydrophobic and has very low solubility in water (approximately 0.19 mM or 127 mg/L).[1][2] It requires an organic co-solvent for initial dissolution before being added to an aqueous reaction mixture.[1][3][4]
-
Solution: Dissolve the Cy5 NHS ester in a high-quality, anhydrous polar organic solvent.[2][3] The recommended solvents are dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2][3][5] Amine-free DMF is often preferred.[1][6] For applications where DMSO or DMF are not suitable, consider using a water-soluble version of the dye, such as sulfo-Cyanine5 NHS ester.[3][7]
Poor Solvent Quality
-
Problem: The Cy5 NHS ester is not dissolving even in DMSO or DMF.
-
Explanation: The quality of the organic solvent is critical. DMSO is highly hygroscopic and can absorb moisture from the air, which can lead to hydrolysis of the NHS ester.[5] DMF can degrade over time to form dimethylamine, which contains a primary amine that can react with the NHS ester, reducing its effectiveness.[8]
-
Solution: Use fresh, high-purity, anhydrous, and amine-free (for DMF) solvents.[1][5][8] Store solvents properly to protect them from moisture. Before use, allow the solvent container to warm to room temperature before opening to prevent condensation.[5][9]
Hydrolysis of the NHS Ester
-
Problem: The dye appears to dissolve initially but may have lost its reactivity, or you observe particulates forming over time, especially after addition to your reaction buffer.
-
Explanation: The N-hydroxysuccinimide (NHS) ester is sensitive to moisture and will hydrolyze in aqueous solutions, especially at neutral to high pH.[5][6][10] The rate of hydrolysis increases significantly with increasing pH; the half-life of an NHS ester can be hours at pH 7 but only minutes at pH 8.6.[10] Hydrolysis converts the reactive NHS ester into a non-reactive carboxylic acid, which may have different solubility characteristics and will not label your target molecule.
-
Solution:
-
Always prepare the stock solution of Cy5 NHS ester in anhydrous DMSO or DMF immediately before use.[9][11]
-
If you need to store the stock solution, it can be kept at -20°C for 1-2 months, protected from light and moisture.[1][5] DMF is advantageous for storage as it does not freeze at -20°C, thus avoiding freeze-thaw cycles.[5]
-
When adding the dissolved dye to your aqueous reaction buffer, ensure the buffer pH is optimal for the labeling reaction (typically pH 8.3-8.5) and proceed with the reaction promptly.[1][6][8]
-
Improper Storage and Handling of the Solid Dye
-
Problem: The solid Cy5 NHS ester powder is difficult to dissolve.
-
Explanation: Improper storage of the lyophilized dye can lead to degradation. Exposure to light and moisture can compromise the integrity of the compound.[5][12][13]
-
Solution: Upon receipt, store the solid dye at -20°C in a dark, dry environment, preferably in a container with a desiccant.[3][5][12] Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[5][9]
Quantitative Data: Solubility of Cyanine5 NHS Ester
| Solvent | Solubility | Concentration | Reference |
| Water | Very Poorly Soluble | 0.19 mM (127 mg/L) | [1][2] |
| DMSO (Dimethyl sulfoxide) | Good | Not specified | [1][2][3] |
| DMF (Dimethylformamide) | Good | Not specified | [1][2][3] |
| Dichloromethane (DCM) | Good | Not specified | [1][2][3] |
| Chloroform | Good | Not specified | [1][2][3] |
Experimental Protocols
Protocol for Dissolving Cyanine5 NHS Ester
-
Equilibration: Remove the vial of Cy5 NHS ester from storage at -20°C and allow it to warm to room temperature for at least 20 minutes before opening. This is crucial to prevent moisture from condensing inside the vial.[5][9]
-
Solvent Preparation: Use high-quality, anhydrous DMSO or amine-free DMF.
-
Dissolution: Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL).[9] Vortex briefly to ensure the dye is completely dissolved.[11]
-
Usage: Use the freshly prepared stock solution immediately for your labeling reaction.[9]
-
Storage (if necessary): If the stock solution is not used immediately, it can be stored at -20°C for up to 1-2 months, protected from light and moisture.[1][5]
Visual Troubleshooting Guide
References
- 1. acebiolab.com [acebiolab.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. ibiantech.com [ibiantech.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. Sulfo-Cyanine 5 NHS ester (A270297) | Antibodies.com [antibodies.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. genecopoeia.com [genecopoeia.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Optimizing Cy5 Labeling to Prevent Protein Aggregation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address and prevent protein aggregation during and after labeling with Cy5 dyes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after Cy5 labeling?
Protein aggregation after Cy5 labeling is often caused by an increase in the protein's surface hydrophobicity. The Cy5 dye itself is a large, hydrophobic molecule.[1][2] Covalently attaching multiple dye molecules to a protein can alter its physicochemical properties, leading to reduced solubility and an increased tendency to aggregate.[1] Over-labeling, suboptimal buffer conditions (e.g., pH, ionic strength), and high protein concentrations are common contributing factors.[3][4]
Q2: How does the dye-to-protein ratio impact aggregation?
The molar ratio of dye to protein is a critical parameter. A high ratio, or "over-labeling," increases the number of hydrophobic Cy5 molecules on the protein surface, which can significantly disrupt its native structure and solubility, leading to aggregation.[3][4] It is essential to perform titration experiments to find the optimal ratio that achieves sufficient labeling without compromising protein stability.[3] For many applications, a labeling stoichiometry of no greater than 1:1 is recommended to minimize this issue.[1]
Q3: What is the ideal protein concentration for a Cy5 labeling reaction?
While higher protein concentrations can increase labeling efficiency, they also significantly raise the risk of aggregation.[3] A general starting point is a protein concentration of 1-2 mg/mL.[3] The optimal concentration is protein-dependent and should be determined empirically.[1] If a high final concentration is required, it is better to perform the labeling at a lower concentration and then carefully concentrate the purified, labeled protein.[3] Labeling efficiency is strongly dependent on concentration, with a minimum of 2 mg/mL often recommended for successful conjugation.[4]
Q4: Can the choice of buffer prevent aggregation?
Yes, the buffer composition is crucial. Buffers containing primary amines, such as Tris and glycine, are incompatible with NHS-ester chemistry and must be avoided.[4][5] The pH should be optimized, typically between 8.2 and 8.5, to ensure primary amines on the protein are reactive without causing rapid hydrolysis of the dye.[4] Additionally, adjusting ionic strength (e.g., adding 150 mM NaCl) and including stabilizing additives can help prevent aggregation.[3][6]
Troubleshooting Guide
If you observe visible precipitation, cloudiness, or loss of activity after your Cy5 labeling reaction, it is a clear sign of protein aggregation.[3] The following workflow and detailed steps can help you diagnose and solve the issue.
Quantitative Data & Recommended Parameters
Optimizing labeling conditions is key to preventing aggregation. The tables below summarize recommended starting points and components for your experiments.
Table 1: Recommended Buffer Conditions for Cy5 Labeling
| Parameter | Recommended Value/Component | Rationale | Citations |
| Buffer Type | Phosphate-Buffered Saline (PBS), HEPES, Bicarbonate | Must be free of primary amines (e.g., Tris, Glycine) which compete for reaction with the NHS-ester dye. | [4][5] |
| pH | 8.2 - 8.5 (Optimal: 8.3) | A basic pH is required to deprotonate primary amines for reaction, but a pH > 8.5 increases dye hydrolysis. | [4] |
| Ionic Strength | 150 mM NaCl (or other salt) | Can help screen electrostatic interactions that may contribute to aggregation. | [3][6] |
| Protein Conc. | 1 - 2 mg/mL (starting point) | Balances labeling efficiency with the risk of concentration-dependent aggregation. | [3] |
| Dye:Protein Ratio | 1:1 to 5:1 (molar ratio) | Start low and titrate up to find the optimal degree of labeling without causing precipitation. | [1][3] |
Table 2: Common Stabilizing Additives to Prevent Aggregation
| Additive | Typical Concentration | Mechanism of Action | Citations |
| L-Arginine | 50 - 200 mM | Suppresses aggregation by interacting with hydrophobic patches and stabilizing the native protein structure. | [7] |
| Glycerol | 5% - 20% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing protein structure. | [8][9] |
| Sucrose / Sorbitol | 0.25 - 1 M | Preferentially excluded from the protein surface, promoting a more compact, stable state. | [7] |
| Non-ionic Detergents | 0.01% - 0.1% (e.g., Tween-20, Triton X-100) | Can help solubilize hydrophobic regions and prevent protein-protein association. Use with caution as they can interfere with some downstream applications. | [10] |
Detailed Experimental Protocols
Protocol 1: Amine-Reactive Cy5 Labeling with Aggregation Prevention
This protocol is designed for labeling a protein via primary amines (N-terminus and lysine residues) using a Cy5 NHS-ester, incorporating steps to minimize aggregation.
1. Buffer Exchange:
-
Objective: To remove incompatible buffer components and adjust the pH for optimal labeling.
-
Procedure: Dialyze your protein sample (typically 1-2 mg/mL) against 100 mM sodium bicarbonate buffer or PBS at pH 8.3 overnight at 4°C.[5][8] Ensure the dialysis buffer is amine-free.[4]
2. Dye Preparation:
-
Objective: To solubilize the Cy5 NHS-ester for reaction.
-
Procedure: Immediately before use, dissolve the lyophilized Cy5 NHS-ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4][5] Vortex briefly to ensure it is fully dissolved.
3. Labeling Reaction:
-
Objective: To covalently attach the Cy5 dye to the protein.
-
Procedure:
-
a. Add the appropriate volume of the Cy5 solution to your protein solution to achieve the desired molar ratio. Start with a low ratio (e.g., 3:1 dye-to-protein).
-
b. Mix gently by pipetting. Avoid vigorous vortexing which can cause denaturation and aggregation.
-
c. Incubate the reaction for 1 hour at room temperature, protected from light.[5]
-
4. Reaction Quenching (Optional but Recommended):
-
Objective: To stop the labeling reaction.
-
Procedure: Add an amine-containing buffer like Tris to a final concentration of 50-100 mM to quench any unreacted dye.
5. Purification of Labeled Protein:
-
Objective: To separate the labeled protein from free dye and any aggregates that may have formed.
-
Procedure:
-
a. Immediately following the reaction, purify the conjugate using a size-exclusion chromatography (SEC) or gel filtration column (e.g., NAP-5 or a desalting column).[3] This is the most effective method for removing both small molecule free dye and larger protein aggregates.
-
b. Equilibrate the column with your desired final storage buffer.
-
c. Load the reaction mixture onto the column and collect fractions. The labeled protein will typically elute first, followed by the free dye.
-
6. Characterization and Storage:
-
Objective: To determine the degree of labeling and store the conjugate properly.
-
Procedure:
-
a. Measure the absorbance of the purified conjugate at 280 nm (for protein) and 650 nm (for Cy5).[5] Use this to calculate protein concentration and the degree of labeling.
-
b. For storage, add a cryoprotectant like 20-30% glycerol and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. assaygenie.com [assaygenie.com]
- 6. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. abcam.com [abcam.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. A novel approach for the purification of aggregation prone proteins - PMC [pmc.ncbi.nlm.nih.gov]
How to handle and store Cyanine5 NHS ester to maintain reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Cyanine5 NHS ester to ensure optimal reactivity in labeling experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid Cyanine5 NHS ester upon receipt?
A1: Upon receipt, solid Cyanine5 NHS ester should be stored at -20°C in the dark.[1][2][3][4] It is also recommended to store it in a desiccated environment to protect it from moisture, which can cause hydrolysis of the NHS ester and reduce its reactivity.[2][4][5]
Q2: What is the best way to reconstitute Cyanine5 NHS ester?
A2: Cyanine5 NHS ester is poorly soluble in water but dissolves well in anhydrous, amine-free polar organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][4][5] It is critical to use high-quality, anhydrous solvents to prevent hydrolysis of the NHS ester before it has a chance to react with your molecule of interest.[5]
Q3: How should I store reconstituted Cyanine5 NHS ester solutions?
A3: Stock solutions of Cyanine5 NHS ester in anhydrous DMSO or DMF can be stored at -20°C for a limited time.[1][5] It is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6] Aqueous solutions of the NHS ester are highly unstable due to rapid hydrolysis and should be used immediately after preparation.[5][7]
Q4: What is the optimal pH for labeling reactions with Cyanine5 NHS ester?
A4: The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5.[1][8][9] At a lower pH, the amino groups are protonated and less reactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces the yield.[1][8]
Q5: Which buffers are recommended for the conjugation reaction?
A5: It is essential to use amine-free buffers to avoid competition with the target molecule. Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, adjusted to a pH of 8.3-8.5.[1][8][9]
Q6: Can I use buffers like Tris or PBS for my labeling reaction?
A6: It is generally not recommended to use buffers containing primary amines, such as Tris, as they will react with the NHS ester.[1][8] If your protein is in a Tris-containing buffer, it must be dialyzed against an appropriate amine-free buffer, like PBS, before labeling.[6] Note that standard PBS at pH 7.2-7.4 is not optimal for the labeling reaction itself but can be used for dialysis and purification.[6] The pH of the protein solution should be adjusted to 8.3-8.5 before adding the dye.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no fluorescence signal after labeling | Hydrolysis of Cyanine5 NHS ester: The dye was exposed to moisture or stored improperly. | Always store the solid dye desiccated at -20°C. Use anhydrous, amine-free solvents for reconstitution. Prepare stock solutions fresh and use aqueous solutions immediately.[5][7] |
| Incorrect buffer pH: The pH of the reaction mixture was too low or too high. | Ensure the reaction buffer is at the optimal pH of 8.3-8.5.[1][8] | |
| Presence of competing amines: The buffer or sample contained primary amines (e.g., Tris, glycine, ammonium salts). | Dialyze the sample against an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer) before the reaction.[6][8] | |
| Low labeling efficiency | Low protein concentration: The concentration of the target molecule was too low. | For optimal labeling, the recommended protein concentration is 2-10 mg/mL.[5][6] |
| Suboptimal dye-to-protein molar ratio: Too little or too much dye was used. | The optimal ratio depends on the protein and should be determined empirically. A starting molar excess of 8-10 is often recommended for mono-labeling.[1][6] | |
| Precipitation of the conjugate | High degree of labeling: Over-labeling can lead to protein aggregation and precipitation. | Optimize the dye-to-protein molar ratio to achieve the desired degree of substitution without causing precipitation.[6] |
| Poor solubility of the dye: The dye precipitated out of the aqueous reaction buffer. | Ensure the volume of the organic solvent (DMSO or DMF) used to dissolve the dye is kept to a minimum, typically no more than 10% of the total reaction volume.[10] For sensitive proteins, consider using a water-soluble version of the dye, such as sulfo-Cyanine5 NHS ester.[1][4] |
Quantitative Data Summary
Table 1: Storage Conditions for Cyanine5 NHS Ester
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 12 months | Store in the dark and desiccated.[2][4] |
| Stock Solution in Anhydrous DMSO/DMF | -20°C | 1-2 months | Aliquot to avoid freeze-thaw cycles.[1][5] Use high-quality, amine-free solvent.[9] |
| Aqueous Solution | Room Temperature | Use Immediately | Highly susceptible to hydrolysis.[5][7] |
Table 2: Recommended Reaction Conditions for Labeling
| Parameter | Recommended Value | Notes |
| Reaction pH | 8.3 - 8.5 | Critical for optimal reactivity of primary amines and stability of the NHS ester.[1][8][9] |
| Recommended Buffers | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer | Must be free of primary amines.[1][8][9] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[5][6] |
| Solvent for Dye | Anhydrous DMSO or DMF | Use minimal volume (≤10% of total reaction volume).[1][10] |
Experimental Protocols
Protocol: Reconstitution of Cyanine5 NHS Ester
-
Allow the vial of solid Cyanine5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Add the required volume of anhydrous, amine-free DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL or 10 mM).
-
Vortex the vial until the dye is completely dissolved.
-
Use the stock solution immediately or aliquot into single-use tubes and store at -20°C for up to 1-2 months.[1][5]
Protocol: General Protein Labeling with Cyanine5 NHS Ester
-
Prepare the Protein: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[5][6] If the protein is in a buffer containing amines, dialyze it against the reaction buffer.
-
Prepare the Dye: Prepare a stock solution of Cyanine5 NHS ester in anhydrous DMSO or DMF as described above.
-
Calculate Molar Ratio: Determine the desired molar excess of the dye to the protein. A common starting point is an 8- to 10-fold molar excess.[1][6]
-
Reaction: While gently vortexing the protein solution, slowly add the calculated volume of the Cyanine5 NHS ester stock solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C, protected from light.[9]
-
Purification: Remove the unreacted dye and byproducts by gel filtration (e.g., Sephadex G-25), dialysis, or spin columns.[6][9]
Workflow Diagram
References
- 1. acebiolab.com [acebiolab.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. goldbio.com [goldbio.com]
- 4. ibiantech.com [ibiantech.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. docs.aatbio.com [docs.aatbio.com]
Validation & Comparative
A Head-to-Head Comparison: Cyanine5 NHS Ester vs. Alexa Fluor 647 NHS Ester for Advanced Labeling Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective, data-driven comparison of two widely used far-red fluorescent dyes, Cyanine5 (Cy5) NHS ester and Alexa Fluor 647 NHS ester, to inform the selection of the optimal reagent for your specific research needs.
In the realm of fluorescent labeling, particularly for sensitive applications such as protein and antibody conjugation, the choice of fluorophore can be the difference between a clear, reproducible result and ambiguous data. Both Cy5 NHS ester and Alexa Fluor 647 NHS ester are amine-reactive dyes that are spectrally similar, making them compatible with the same instrumentation and filter sets.[1][2] However, their performance characteristics, particularly in terms of brightness and photostability, can vary significantly, influencing their suitability for different experimental designs.[1][3]
Performance Characteristics: A Quantitative Comparison
Alexa Fluor 647 has been consistently shown to exhibit superior performance in key metrics for protein labeling when compared to Cy5.[1] While both dyes share similar excitation and emission spectra, Alexa Fluor 647 demonstrates greater brightness and photostability.[1][3] A significant drawback of Cy5 is its tendency for self-quenching and the formation of non-fluorescent aggregates when conjugated to proteins, especially at higher degrees of labeling (DOL).[1] This aggregation can lead to a decrease in the overall fluorescence of the conjugate.[1] In contrast, Alexa Fluor 647 conjugates show markedly less of this self-quenching effect, resulting in brighter and more reliable signals.[1][2]
The enhanced photostability of Alexa Fluor 647 is another distinct advantage, as it retains a significantly higher percentage of its initial fluorescence after prolonged exposure to excitation light compared to Cy5.[1] For instance, one study demonstrated that Alexa Fluor 647 retained approximately 80% of its initial fluorescence under conditions where Cy5 retained only 55%.[1] This increased photostability allows for longer exposure times during imaging and more robust data acquisition in time-lapse experiments.
| Property | Cyanine5 (Cy5) NHS Ester | Alexa Fluor 647 NHS Ester | Reference |
| Excitation Maximum | ~646-651 nm | ~650-651 nm | [4][5][6] |
| Emission Maximum | ~662-670 nm | ~664-672 nm | [4][5][6] |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 cm⁻¹M⁻¹ | ~239,000 - 270,000 cm⁻¹M⁻¹ | [5][7][8] |
| Quantum Yield | Moderate | High | [1][9] |
| Photostability | Moderate | High | [1][3] |
| Water Solubility | Lower (non-sulfonated) to High (sulfonated) | High | [5][10] |
| pH Sensitivity | Insensitive from pH 4 to 10 | Insensitive from pH 4 to 10 | [5][11] |
Experimental Protocols
General Workflow for Protein Labeling with Amine-Reactive Dyes
The following diagram illustrates the general workflow for labeling proteins with amine-reactive dyes like Cy5 and Alexa Fluor 647 NHS esters.
Detailed Protocol for Antibody Labeling
This protocol provides a detailed methodology for conjugating Cy5 NHS ester or Alexa Fluor 647 NHS ester to an antibody.
Materials:
-
Purified antibody (1-10 mg/mL in an amine-free buffer like PBS)[12]
-
Cyanine5 NHS ester or Alexa Fluor 647 NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[12][13]
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[12]
-
Purification Column: Size-exclusion chromatography column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[12]
Procedure:
-
Antibody Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.0-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[12][13]
-
Calculate the required volume of the dye stock solution to achieve a desired molar ratio of dye to antibody (a common starting point is 10:1 to 20:1).[12][16]
-
Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.[1]
-
Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation.[1][13]
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the absorption maximum of the dye (~650 nm for both Cy5 and Alexa Fluor 647).[12] An optimal DOL is typically between 2 and 7 for antibodies.[8][12]
-
Signaling Pathway: NHS Ester Reaction with Primary Amine
The following diagram illustrates the chemical reaction between an N-hydroxysuccinimide (NHS) ester-activated dye and a primary amine on a protein, forming a stable amide bond.
Conclusion
For most protein labeling applications, Alexa Fluor 647 NHS ester is the superior choice over Cyanine5 NHS ester.[1] Its increased brightness, enhanced photostability, and reduced tendency for self-quenching contribute to more robust and reliable experimental data.[1][3][17] While Cy5 is a more cost-effective option and may be suitable for certain applications, the performance advantages of Alexa Fluor 647, particularly in demanding applications such as single-molecule studies and quantitative imaging, justify its selection for achieving high-quality, reproducible results.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 5. Invitrogen™ Alexa Fluor™ 647 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. ulab360.com [ulab360.com]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. bidmc.org [bidmc.org]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfo-Cyanine5 NHS Ester vs. Cyanine5 NHS Ester: A Comparative Guide for Aqueous Labeling
For researchers, scientists, and drug development professionals engaged in the fluorescent labeling of biomolecules, the choice between Sulfo-Cyanine5 (Sulfo-Cy5) NHS ester and Cyanine5 (Cy5) NHS ester is a critical decision that hinges on the specific requirements of the experiment, particularly when working in aqueous environments. This guide provides an objective, data-driven comparison to facilitate an informed selection between these two widely-used far-red fluorescent dyes.
The primary distinction between Sulfo-Cy5 NHS ester and its non-sulfonated counterpart lies in the presence of one or more sulfonate groups on the cyanine dye structure of the former. These negatively charged groups dramatically increase the molecule's hydrophilicity, a property with significant implications for labeling protocols, dye handling, and the behavior of the resulting conjugates. While both dyes share nearly identical spectral properties, their differing solubilities influence their suitability for various applications.[1]
Key Performance Characteristics: A Quantitative Comparison
The spectral properties of Sulfo-Cy5 and Cy5 are largely comparable due to their identical core chromophore structure.[1] However, subtle differences in quantum yield and extinction coefficient may be observed depending on the supplier and the degree of sulfonation. The most significant divergence in their properties is their solubility, which directly impacts their application in aqueous labeling.
| Property | Sulfo-Cyanine5 NHS Ester | Cyanine5 NHS Ester | Key Differences & Considerations |
| Water Solubility | Excellent | Poor to moderate | Sulfo-Cy5 NHS ester dissolves readily in aqueous buffers, eliminating the need for organic co-solvents.[2][3] This is particularly advantageous when labeling sensitive proteins that may be denatured by organic solvents.[3] Cyanine5 NHS ester requires initial dissolution in an organic solvent like DMSO or DMF before addition to the aqueous reaction mixture.[2] |
| Excitation Maximum (nm) | ~646 - 649 | ~648 - 649 | The excitation maxima are nearly identical, making them both suitable for excitation by 633 nm or 647 nm laser lines.[1][4][5] |
| Emission Maximum (nm) | ~662 - 671 | ~666 - 671 | The emission maxima are also very similar, allowing for detection with standard Cy5 filter sets.[1][4][5] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 - 271,000 | ~250,000 | Both dyes exhibit high molar extinction coefficients, contributing to bright fluorescent signals.[1][4][5] |
| Fluorescence Quantum Yield | ~0.2 - 0.28 | ~0.2 | The quantum yields are comparable, indicating similar fluorescence efficiencies.[1] |
| Aggregation | Less prone to aggregation | More prone to aggregation in aqueous solutions | The sulfonate groups on Sulfo-Cy5 reduce the tendency of the dye molecules to aggregate, which can lead to fluorescence quenching.[2] This is especially important when a high degree of labeling is desired. |
| Purification of Conjugates | Simplified | Standard chromatographic methods | The high water solubility of unreacted Sulfo-Cy5 dye facilitates its removal by dialysis or gel filtration in aqueous buffers.[2] |
Experimental Protocols
The following are generalized protocols for labeling proteins with Sulfo-Cyanine5 NHS ester and Cyanine5 NHS ester. The optimal conditions, particularly the dye-to-protein molar ratio, should be empirically determined for each specific protein and application.
Protocol 1: Labeling with Sulfo-Cyanine5 NHS Ester (Aqueous Method)
This protocol is ideal for proteins that are sensitive to organic solvents.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
Sulfo-Cyanine5 NHS ester
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., gel filtration or spin desalting column)
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange. The pH of the protein solution should be adjusted to 8.3-8.5 using the reaction buffer.[6]
-
Prepare Dye Solution: Immediately before use, dissolve the Sulfo-Cyanine5 NHS ester directly in the reaction buffer or deionized water to a concentration of, for example, 10 mg/mL.
-
Conjugation Reaction: Add the calculated amount of the dye solution to the protein solution while gently vortexing. A common starting molar excess of dye to protein is 10:1 to 20:1.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration or spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
Protocol 2: Labeling with Cyanine5 NHS Ester (Co-solvent Method)
This protocol is suitable for proteins that can tolerate small amounts of organic solvent.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
Cyanine5 NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., gel filtration or spin desalting column)
Procedure:
-
Prepare Protein Solution: As in Protocol 1, ensure the protein is in an amine-free buffer at a pH of 8.3-8.5.[6]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Cyanine5 NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[2]
-
Conjugation Reaction: Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration or spin desalting column equilibrated with the desired storage buffer.
Mandatory Visualizations
Caption: Experimental workflows for protein labeling.
References
Navigating the Far-Red Spectrum: A Comparative Guide to Cyanine5 NHS Ester Alternatives
In the landscape of fluorescence labeling, Cyanine5 (Cy5) NHS ester has long been a staple for researchers working in the far-red spectrum. Its utility in minimizing background autofluorescence from biological samples has made it a popular choice for applications ranging from immunofluorescence microscopy to flow cytometry.[1][2] However, the evolution of fluorescent dye technology has introduced a new generation of fluorophores that offer significant improvements in brightness, photostability, and overall performance. This guide provides an objective comparison of commercially available alternatives to Cy5 NHS ester, supported by quantitative data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the optimal dye for their needs.
Key Alternatives to Cy5 NHS Ester
Several fluorophores have emerged as strong contenders to Cy5, each with unique advantages. The most prominent alternatives include Alexa Fluor 647, DyLight 650, iFluor 647, and ATTO 647N.[3] These dyes are spectrally similar to Cy5, making them compatible with existing instrumentation and filter sets designed for Cy5.[4][5][6]
Alexa Fluor 647: Widely regarded as a superior alternative, Alexa Fluor 647 is significantly brighter and more photostable than Cy5.[3][7][8] It is less susceptible to the self-quenching that can occur with Cy5 conjugates, especially at high degrees of labeling, resulting in more fluorescent conjugates.[7]
DyLight 650: This dye is spectrally similar to Cy5 and Alexa Fluor 647 and is marketed as having superior photostability and brightness compared to traditional cyanine dyes.[4]
iFluor 647: Positioned as an excellent replacement for Cy5 and Alexa Fluor 647, iFluor 647 dyes are reported to yield significantly brighter antibody conjugates.[3][9]
ATTO 647N: This dye is a strong performer in the far-red spectrum and is frequently used in demanding applications such as single-molecule studies and super-resolution microscopy.[3]
Quantitative Performance Comparison
The performance of a fluorophore is determined by its photophysical properties. Brightness, a crucial factor for sensitivity, is the product of the molar extinction coefficient (the efficiency of light absorption) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[4][10][11]
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| Cyanine5 (Cy5) | 649 | 665 | 250,000[12] | 0.27 | 67,500 |
| Alexa Fluor 647 | 650 | 665 | 239,000[5] | 0.33 | 78,870 |
| DyLight 650 | 652 | 672 | 250,000[13] | 0.10[3] | 25,000 |
| iFluor 647 | 651 | 666 | 250,000[3] | 0.30[3] | 75,000 |
| ATTO 647N | 646 | 664 | 150,000[3] | 0.65[3] | 97,500 |
| IRDye 650 | 651 | 668 | 230,000[6][14] | N/A | N/A |
Note: Values are compiled from various manufacturer and literature sources and may vary depending on the solvent and conjugation state. Brightness is a calculated metric for comparison.
Studies have demonstrated that Alexa Fluor 647 is considerably more photostable than Cy5. In one comparative experiment, Alexa Fluor 647 retained a significantly higher percentage of its initial fluorescence after prolonged exposure compared to Cy5.[7] This enhanced photostability is critical for imaging applications requiring long or repeated exposures, such as confocal microscopy and super-resolution techniques.[3]
Experimental Protocols
To objectively compare fluorescent dyes, standardized experimental workflows are essential. Below are detailed protocols for antibody conjugation and for comparing the photostability of the resulting conjugates.
Protocol 1: Antibody Conjugation with NHS Ester Dyes
This protocol outlines the general procedure for labeling a monoclonal antibody with an amine-reactive N-hydroxysuccinimidyl (NHS) ester of a fluorescent dye.
Materials:
-
Monoclonal antibody (e.g., anti-tubulin) at 1-2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[3]
-
Amine-reactive dye (NHS ester) dissolved in anhydrous DMSO or DMF.[15]
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3).[4]
-
Size-Exclusion Chromatography Column (e.g., Sephadex G-25) for purification.[4]
-
Phosphate-Buffered Saline (PBS).
-
Spectrophotometer.
Methodology:
-
Prepare Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) at a concentration of 2.5 mg/mL.[16] Ensure the buffer is free of primary amines (e.g., Tris) or stabilizers like BSA.[17]
-
Prepare Dye Stock Solution: Allow the vial of the dye NHS ester to warm to room temperature before opening. Dissolve the dye in fresh, anhydrous DMSO or DMF to a concentration of 10 mg/mL.[15][17] This solution should be used immediately.[18]
-
Labeling Reaction: Add a calculated amount of the dye stock solution to the antibody solution. A molar ratio of dye to protein between 5:1 and 15:1 is a good starting point, but the optimal ratio should be determined experimentally for each protein.[17] Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.[15][19]
-
Purification: Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., a spin column) equilibrated with PBS.[16]
-
Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorption maximum of the dye. The DOL, or the average number of dye molecules per antibody, can then be calculated. The optimal DOL for most antibodies is typically between 2 and 10.[20]
Protocol 2: Photostability Comparison
This protocol describes a method to empirically compare the photostability of different fluorescently labeled antibodies.
Materials:
-
Antibody conjugates of different far-red dyes (prepared as in Protocol 1).
-
Fixed cells or another suitable substrate with the target antigen.
-
Antifade mounting medium.
-
Fluorescence microscope (e.g., confocal) equipped with a suitable laser line (e.g., 633 nm or 647 nm) and detector.
-
Image analysis software.
Methodology:
-
Sample Preparation: Prepare identical samples of fixed cells stained with each of the antibody-dye conjugates. Ensure similar degrees of labeling and final antibody concentrations. Mount the samples using an antifade mounting medium.
-
Image Acquisition:
-
Locate a region of interest for each sample.
-
Using the same microscope settings (laser power, exposure time, gain), acquire an initial image (time point 0).
-
Continuously illuminate the sample with the excitation laser.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes, or until the fluorescence signal has significantly decreased.
-
-
Data Analysis:
-
For each time series, measure the mean fluorescence intensity of a defined region of interest.
-
Normalize the intensity at each time point to the initial intensity (time 0).
-
Plot the normalized fluorescence intensity as a function of time for each dye. The rate of fluorescence decay is indicative of the dye's photostability.[4]
-
Visualizing Workflows and Decision Making
To further aid in the understanding and selection of these fluorescent dyes, the following diagrams illustrate the experimental workflow and a decision-making process.
References
- 1. Far-Red and Near Infrared Dyes [jacksonimmuno.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Invitrogen™ Alexa Fluor™ 647 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 9. iFluor® 647 succinimidyl ester | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. stratech.co.uk [stratech.co.uk]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. vectorlabs.com [vectorlabs.com]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
- 16. biotium.com [biotium.com]
- 17. furthlab.xyz [furthlab.xyz]
- 18. bidmc.org [bidmc.org]
- 19. benchchem.com [benchchem.com]
- 20. ulab360.com [ulab360.com]
A Researcher's Guide to Validating Cy5-Conjugated Antibodies: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise characterization of fluorescently-labeled antibodies is paramount for generating reliable and reproducible experimental data. The degree of labeling (DOL), which defines the average number of dye molecules conjugated to an antibody, is a critical quality attribute that directly influences the performance of the conjugate. This guide provides a comprehensive comparison of methods to validate the DOL of Cy5-conjugated antibodies, alongside an objective evaluation of alternative fluorescent dyes, supported by experimental data and detailed protocols.
Determining the Degree of Labeling: The Spectrophotometric Method
The most common and accessible method for determining the DOL of a dye-conjugated antibody is through UV-Visible spectrophotometry.[1][2] This technique relies on the Beer-Lambert law to calculate the molar concentrations of the protein and the conjugated dye based on their distinct absorbance maxima.[1][3]
A crucial step before spectrophotometric analysis is the removal of any unbound dye, which can be achieved through methods like dialysis or gel filtration.[4][5] The absorbance of the purified conjugate is then measured at two key wavelengths: 280 nm (the absorbance maximum for most proteins) and the maximum absorbance of the specific dye (approximately 650 nm for Cy5).[1]
A correction factor is necessary to account for the dye's absorbance at 280 nm, which would otherwise lead to an overestimation of the protein concentration.[1][5]
Key Parameters for DOL Calculation:
To accurately calculate the DOL, the following parameters are required:
| Parameter | Symbol | Description |
| Molar Extinction Coefficient of the Antibody at 280 nm | ε_protein_ | Typically ~210,000 M⁻¹cm⁻¹ for a standard IgG.[1] |
| Molar Extinction Coefficient of the Dye at its λ_max_ | ε_dye_ | For Cy5, this value is approximately 250,000 M⁻¹cm⁻¹.[6] |
| Correction Factor | CF | The ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max_. For Cy5, this is approximately 0.04.[1] |
| Absorbance of the Conjugate at 280 nm | A_280_ | Measured using a spectrophotometer. |
| Absorbance of the Conjugate at the Dye's λ_max_ | A_max_ | Measured using a spectrophotometer. |
| Path Length of the Cuvette | l | Typically 1 cm. |
The DOL is then calculated using the following formula:
Protein Concentration (M) = [A_280_ - (A_max_ x CF)] / (ε_protein_ x l)
Dye Concentration (M) = A_max_ / (ε_dye_ x l)
Degree of Labeling (DOL) = Dye Concentration (M) / Protein Concentration (M)
An ideal DOL for antibody conjugates generally falls within the range of 2 to 10.[4] A low DOL results in a weak fluorescent signal, while an excessively high DOL can lead to fluorescence quenching, where the dye molecules interact and reduce the overall fluorescence emission.[4][7]
Experimental Protocol for DOL Determination
Here is a detailed step-by-step protocol for determining the DOL of a Cy5-conjugated antibody:
1. Purification of the Conjugate:
- Remove any unbound Cy5 dye from the labeled antibody solution using a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer (e.g., PBS).[8] This step is critical for accurate DOL determination.
2. Spectrophotometric Measurement:
- Turn on the spectrophotometer and allow it to warm up.
- Set the wavelength to 280 nm and zero the instrument using the same buffer the antibody is in as a blank.
- Measure the absorbance of the purified conjugate solution (A_280_). If the absorbance is above 2.0, dilute the sample with a known volume of buffer and re-measure, making sure to account for the dilution factor in your calculations.[5]
- Set the wavelength to the maximum absorbance of Cy5 (~650 nm) and zero the instrument with the buffer.
- Measure the absorbance of the purified conjugate solution (A_max_).
3. Calculation of DOL:
- Use the formulas provided above to calculate the molar concentrations of the protein and the dye.
- Calculate the DOL by dividing the dye concentration by the protein concentration.
Workflow for Degree of Labeling (DOL) Determination
Caption: Experimental workflow for determining the Degree of Labeling (DOL).
Cy5 vs. The Alternatives: A Performance Showdown
While Cy5 has been a workhorse in fluorescence applications, a new generation of fluorescent dyes offers significant advantages in terms of brightness and photostability. The most prominent alternative is Alexa Fluor 647.[6]
Quantitative Comparison of Cy5 and Alexa Fluor 647:
| Property | Cy5 | Alexa Fluor 647 | Reference(s) |
| Excitation Maximum (nm) | ~649 | ~650 | [9] |
| Emission Maximum (nm) | ~670 | ~668 | [9] |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~250,000 | ~270,000 | [6] |
| Photostability | Less photostable; retains ~55% of initial fluorescence after prolonged exposure. | More photostable; retains ~80% of initial fluorescence under similar conditions. | [6][10] |
| Brightness | Generally lower, especially at high DOLs due to self-quenching. | Significantly brighter, with less self-quenching at higher DOLs. | [6][10] |
Experimental Evidence:
Studies have shown that Alexa Fluor 647 conjugates are significantly brighter than Cy5 conjugates.[11] This is partly because Alexa Fluor 647 is less prone to the self-quenching that affects Cy5 at higher degrees of labeling.[9] Furthermore, the absorption spectrum of Cy5 conjugates can exhibit an anomalous peak around 600 nm which does not contribute to fluorescence, a phenomenon not observed with Alexa Fluor 647.[11][12]
In terms of photostability, a direct comparison revealed that after prolonged laser exposure, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, whereas Cy5 retained only 55%.[10] This enhanced photostability is a critical advantage for imaging applications that require long or repeated exposures.
Other Notable Alternatives to Cy5:
Beyond Alexa Fluor 647, other fluorescent dyes offer comparable or superior performance in the far-red spectrum:
-
DyLight 650: Spectrally similar to Cy5 and Alexa Fluor 647.
-
iFluor 647: Marketed as a high-performance alternative with strong fluorescence and high photostability.
-
ATTO 647N: A dye often favored for single-molecule studies due to its high photostability and brightness.
Logical Flow for Dye Selection
Caption: Decision tree for selecting a fluorescent dye for antibody conjugation.
Conclusion
Accurate validation of the degree of labeling is a cornerstone of reliable antibody-based research. The spectrophotometric method provides a straightforward and accessible means to determine the DOL of Cy5-conjugated antibodies. However, for researchers seeking enhanced performance, particularly in demanding applications requiring high brightness and photostability, alternatives such as Alexa Fluor 647 offer a clear advantage. By carefully considering the experimental requirements and the comparative data presented, researchers can select the optimal fluorescent dye and validate their conjugates to ensure the highest quality data.
References
- 1. benchchem.com [benchchem.com]
- 2. Degree of labeling (DOL) step by step [abberior.rocks]
- 3. Spectrophotometric determination of protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. chem.uci.edu [chem.uci.edu]
A Researcher's Guide to Cost-Effective Alternatives for Cy5 Dyes
For decades, Cyanine5 (Cy5) has been a staple far-red fluorescent dye in biological research, valued for its emission spectrum which minimizes autofluorescence from biological samples.[1][2] However, the demand for higher sensitivity, greater photostability, and improved cost-efficiency has driven the development of a new generation of fluorescent labels. This guide provides an objective comparison of Cy5 and its leading cost-effective alternatives, supported by experimental data and detailed protocols to empower researchers in making informed decisions for applications ranging from microscopy to flow cytometry.
Performance Comparison: A Quantitative Overview
The effectiveness of a fluorescent dye is primarily determined by its photophysical properties. Key metrics include the molar extinction coefficient (how strongly it absorbs light), the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (resistance to fading).[3] While Cy5 is a reliable tool, several alternatives offer substantial improvements in these areas.
Table 1: Photophysical Properties of Cy5 and Its Alternatives
| Feature | Cy5 | Alexa Fluor 647 | DyLight 650 | iFluor 647 | ATTO 647N | IRDye 650 |
| Excitation Max (nm) | ~649[3][4] | ~650[5] | ~652[5][6] | ~654[7] | ~647[3] | ~651[8] |
| Emission Max (nm) | ~666-670[4][5] | ~665-668[5][9] | ~672[5][6] | ~670[7] | ~669[5] | ~668[8] |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~250,000[3][5] | ~270,000[3][9] | ~250,000[3][5] | ~250,000[3][7] | ~150,000[3][5] | ~230,000[10] |
| Quantum Yield (Φ) | ~0.2 - 0.27[3][4][5] | ~0.33[3][5] | High (Value not specified)[11] | ~0.25[7] | ~0.65[3][5] | Not specified |
| Relative Photostability | Moderate[3] | High[3][12][13] | High[3][14] | High[3][15] | Very High[3] | Not specified |
| Key Characteristics | Prone to self-quenching at high labeling densities.[12][13][16] | Brighter and more photostable than Cy5; less self-quenching.[1][9][12] | Marketed as brighter and more photostable than Cy5.[14] | Spectrally identical to Cy5 with reported higher fluorescence and photostability.[15] | Very bright and photostable, but with a lower extinction coefficient.[3][5] | Bright, water-soluble, and spectrally similar to Alexa Fluor 647.[8][10] |
Experimental Protocols
Accurate comparison of fluorescent dyes relies on standardized experimental procedures. The following are generalized protocols for key characterization experiments.
This protocol describes the conjugation of an amine-reactive dye (e.g., an NHS ester) to a protein, such as an antibody. The goal is to form a stable amide bond between the dye and primary amines (e.g., lysine residues) on the protein.[3]
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Amine-reactive dye (e.g., Cy5 NHS ester or alternative)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
Procedure:
-
Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of 5-10 mg/mL.
-
Prepare the Dye: Immediately before use, dissolve the amine-reactive dye in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.[13]
-
Conjugation Reaction: While gently vortexing the protein solution, add a calculated amount of the dye stock solution. A common starting point is a 10:1 molar ratio of dye to antibody.[14]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[13][14]
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer like PBS.[14]
-
Characterization (Degree of Labeling): Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the dye (~650 nm). The DOL is the molar ratio of dye to protein in the final conjugate.[3]
The molar extinction coefficient is determined using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.[9]
Procedure:
-
Prepare a highly accurate stock solution of the dye in a suitable solvent (e.g., spectroscopic grade ethanol).[17]
-
Create a series of dilutions from the stock solution.[17]
-
Measure the absorbance of each dilution at the dye's maximum absorbance wavelength (λ_max) using a UV-Vis spectrophotometer.[9]
-
Plot absorbance versus concentration. The slope of the resulting linear regression line is the molar extinction coefficient when the path length is 1 cm.[5][9]
The quantum yield is typically measured using a comparative method, comparing the dye of interest to a standard with a known quantum yield and similar spectral properties.[9]
Procedure:
-
Select a suitable reference standard (e.g., Cresyl Violet in methanol for Cy5-like dyes).
-
Prepare a series of dilute solutions of both the test dye and the reference standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.[18]
-
Measure the absorbance of each solution at the chosen excitation wavelength.[18]
-
Record the fluorescence emission spectra for both the test dye and the standard using the same excitation wavelength.[9]
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both.[17]
-
The quantum yield of the sample (Φ_sample) is calculated using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Photostability is assessed by measuring the rate of fluorescence decay under continuous illumination.[14]
Procedure:
-
Prepare samples of cells or surfaces labeled with each dye-conjugate.
-
Using a fluorescence microscope, focus on a region of interest.
-
Acquire a time-lapse series of images under constant, high-intensity illumination. Use identical acquisition settings (exposure time, laser power, etc.) for all dyes being compared.[14]
-
Measure the mean fluorescence intensity within the region of interest for each image in the time series.[14]
-
Normalize the intensity at each time point to the initial intensity (t=0) and plot the resulting fluorescence decay curves. A slower rate of decay indicates higher photostability.[14]
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the comparative analysis of fluorescent dyes, from initial labeling to final data analysis.
Conclusion
While Cy5 remains a widely used and effective dye, several alternatives offer significant advantages in performance, often at a competitive price point. For applications demanding the highest sensitivity and photostability, such as super-resolution or confocal microscopy, Alexa Fluor 647 and ATTO 647N are excellent choices.[3][13] Alexa Fluor 647, in particular, is noted for being significantly brighter and more photostable than Cy5 in protein conjugates.[1][9][12][19] DyLight 650 and iFluor 647 present themselves as robust, direct replacements for Cy5, with manufacturers reporting superior brightness and photostability.[14][15][20] The choice of dye will ultimately depend on the specific experimental requirements, instrumentation, and budget. By utilizing the protocols and comparative data presented here, researchers can select the optimal fluorophore to enhance the quality and reliability of their results.
References
- 1. Cy5 Dye | Thermo Fisher Scientific - CL [thermofisher.com]
- 2. optolongfilter.com [optolongfilter.com]
- 3. benchchem.com [benchchem.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. benchchem.com [benchchem.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. benchchem.com [benchchem.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 16. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. cancer.iu.edu [cancer.iu.edu]
- 20. AAT Bioquest: iFluor™ 647 Dyes, Excellent Replacements for Cy5®, DyLight™ 650 and Alexa Fluor® 647 Dyes [aatbioquest.blogspot.com]
A Researcher's Guide to Quantifying Protein Labeling Efficiency with Amine-Reactive Dyes
For researchers, scientists, and drug development professionals, the precise covalent attachment of fluorescent dyes to proteins is a cornerstone of modern biological research. This guide provides a comprehensive comparison of Cyanine5 (Cy5) NHS ester with other popular amine-reactive fluorescent dyes, offering detailed experimental protocols and quantitative data to inform your choice of labeling reagent and methodology.
Comparative Analysis of Amine-Reactive Dyes
The selection of a fluorescent dye for protein labeling is critical and depends on the specific application, instrumentation, and the desired properties of the final conjugate. Here, we compare Cyanine5 (Cy5) NHS ester with two other commonly used amine-reactive dyes in the same spectral region: Alexa Fluor 647 NHS ester and DyLight 650 NHS ester. N-hydroxysuccinimide (NHS) esters are one of the most common amine-reactive moieties due to their high reactivity and the formation of stable amide bonds with primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[1][2][3][4] The reaction is most efficient at a slightly basic pH, typically between 8.3 and 8.5.[2]
| Property | Cyanine5 (Cy5) NHS Ester | Alexa Fluor 647 NHS Ester | DyLight 650 NHS Ester |
| Excitation Maximum (nm) | ~649-650[5][6] | ~650-652[5] | ~652[7] |
| Emission Maximum (nm) | ~670[5][6] | ~667-670[5] | ~670[7] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000[5] | ~270,000[5] | ~250,000[7] |
| Photostability | Less photostable[5][8][9] | More photostable[5][8] | Generally reported to have superior photostability to Cy5[7] |
| Brightness | Generally lower, especially at high Degree of Labeling (DOL)[5][8] | Significantly brighter[5][] | Marketed as having superior brightness to traditional cyanine dyes[7] |
| Self-Quenching | Prone to self-quenching and aggregation at high DOL[3][5][8] | Minimal self-quenching[5][8] | Information not readily available, but generally less of an issue with modern dyes. |
| Advantages | Cost-effective, well-established dye.[5] | High brightness and photostability, less self-quenching.[5][8] | High photostability and brightness.[7] |
| Disadvantages | Susceptible to photobleaching and self-quenching.[5][8][9] | Higher cost compared to Cy5.[11] | Limited direct, peer-reviewed comparative data.[7] |
Experimental Protocols
Accurate quantification of protein labeling is crucial for reproducible and reliable experimental results. Below are detailed protocols for protein labeling and for three common methods to assess labeling efficiency.
Protocol 1: Protein Labeling with Amine-Reactive NHS Ester Dyes
This protocol provides a general procedure for labeling proteins with Cy5, Alexa Fluor 647, or DyLight 650 NHS esters.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS)
-
Amine-reactive dye (Cyanine5 NHS ester, Alexa Fluor 647 NHS ester, or DyLight 650 NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is free of amine-containing substances like Tris or glycine. If necessary, perform a buffer exchange into a suitable amine-free buffer. The protein concentration should ideally be between 2-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction Setup: Adjust the pH of the protein solution to 8.5-9.0 using the reaction buffer. A common starting point for the molar ratio of dye to protein is 10:1 to 20:1.
-
Labeling Reaction: Add the dissolved dye to the protein solution while gently vortexing. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Spectrophotometric Determination of Degree of Labeling (DOL)
This is the most common method to quantify the average number of dye molecules per protein molecule.[12][13][14][15]
Materials:
-
Purified labeled protein solution
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where:
-
CF is the correction factor (A280 of the dye / Amax of the dye). For Cy5, this is approximately 0.04.[14]
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of the dye at its Amax.
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Molar concentration of dye / Molar concentration of protein
-
Protocol 3: Western Blot Analysis of Labeling Efficiency
Western blotting can provide a semi-quantitative assessment of labeling efficiency by separating labeled from unlabeled protein, although this is often more qualitative.[9][16][17]
Materials:
-
Labeled and unlabeled protein samples
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer system and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
SDS-PAGE: Separate equal amounts of labeled and unlabeled protein by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Compare the band intensity of the labeled and unlabeled protein. A successful labeling should result in a band shift or the appearance of a fluorescent signal if the imaging system can detect it directly.
Protocol 4: Mass Spectrometry for Labeling Validation
Mass spectrometry is a powerful tool to confirm the precise location and extent of labeling.[16][18][19][20]
Materials:
-
Labeled and unlabeled protein samples
-
Protease (e.g., trypsin)
-
Reduction and alkylation reagents (DTT and iodoacetamide)
-
LC-MS/MS system and proteomics analysis software
Procedure:
-
Sample Preparation: Denature, reduce, and alkylate the protein samples. Digest the proteins into peptides using a protease.
-
LC-MS/MS Analysis: Analyze the peptide mixture using an LC-MS/MS system.
-
Data Analysis: Use proteomics software to identify the peptides and the specific amino acid residues that have been modified with the fluorescent dye. The ratio of labeled to unlabeled peptides can provide a quantitative measure of labeling efficiency at specific sites.
Conclusion
For most protein labeling applications where high brightness and photostability are paramount, Alexa Fluor 647 NHS ester is often the superior choice over Cyanine5 NHS ester, albeit at a higher cost.[5][8] DyLight 650 also presents a strong alternative with reported high photostability.[7] However, Cy5 remains a viable and cost-effective option for many standard applications. The choice of dye should be guided by the specific experimental requirements and validated using the quantitative methods outlined in this guide to ensure robust and reproducible results.
References
- 1. Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. benchchem.com [benchchem.com]
- 6. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Guide to Modern Quantitative Fluorescent Western Blotting with Troubleshooting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Degree of labeling (DOL) step by step [abberior.rocks]
- 16. benchchem.com [benchchem.com]
- 17. cusabio.com [cusabio.com]
- 18. UWPR [proteomicsresource.washington.edu]
- 19. longdom.org [longdom.org]
- 20. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Far-Red Spectrum: A Comparative Guide to Cyanine5 and its Spectral Siblings for Multiplexing
For researchers, scientists, and drug development professionals venturing into the world of multiplex fluorescence imaging, the selection of appropriate fluorophores is a critical decision that can significantly impact experimental outcomes. In the far-red region of the spectrum, Cyanine5 (Cy5) has long been a workhorse. However, a growing family of spectrally similar dyes now offers a range of performance characteristics, prompting a careful evaluation to identify the optimal tool for specific applications. This guide provides an objective comparison of Cy5 and its common alternatives, supported by experimental data and detailed protocols to empower informed decision-making.
This guide will delve into the key performance metrics of Cy5 and its spectral counterparts, including Alexa Fluor 647, DyLight 650, iFluor 647, and ATTO 647N. We will explore their spectral properties, brightness, and photostability, offering a clear comparison to aid in the design of robust multiplexing experiments.
Performance Comparison of Cy5 and Spectrally Similar Dyes
The following table summarizes the key quantitative data for Cy5 and its alternatives. It is important to note that these values can be influenced by the experimental environment, such as the solvent and conjugation to biomolecules. Brightness is a relative measure calculated as the product of the extinction coefficient and the quantum yield, providing a practical indicator of the dye's signal intensity.
| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| Cyanine5 (Cy5) | ~649 | ~666 | ~250,000 | ~0.20[1] | 50,000 |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | ~0.33[2] | 89,100 |
| DyLight 650 | ~652 | ~672 | ~250,000[3] | Not readily available | - |
| iFluor 647 | ~650 | ~670 | ~250,000 | Not readily available | - |
| ATTO 647N | ~644 | ~669 | ~150,000 | ~0.65 | 97,500 |
Note: The brightness of DyLight 650 and iFluor 647 cannot be definitively calculated without publicly available quantum yield values. However, manufacturers of DyLight dyes suggest they offer superior brightness compared to traditional cyanine dyes.[3] iFluor 647 is also marketed as a brighter alternative to Cy5.
Experimental Protocols
To ensure reproducible and reliable comparisons of fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for key experiments relevant to the evaluation of Cy5 and its alternatives.
Protocol 1: Determining Fluorescence Quantum Yield (Comparative Method)
This protocol outlines the comparative method for determining the fluorescence quantum yield of a test dye relative to a standard with a known quantum yield.[4][5]
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., phosphate-buffered saline, PBS)
-
Fluorescence standard with a known quantum yield in the far-red region (e.g., Cresyl Violet)
-
Test dye solution
Procedure:
-
Prepare a series of dilutions for both the standard and the test dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer at the same excitation wavelength used for the absorbance measurements. Ensure the entire emission spectrum is recorded.
-
Correct the emission spectra for the instrument's wavelength-dependent response.
-
Integrate the area under the corrected emission spectra for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye.
-
Calculate the quantum yield of the test dye (Φ_X) using the following equation:
Φ_X = Φ_ST * (m_X / m_ST) * (n_X / n_ST)²
Where:
-
Φ_ST is the quantum yield of the standard.
-
m_X and m_ST are the slopes of the linear fits for the test dye and the standard, respectively.
-
n_X and n_ST are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Protocol 2: Assessing Photostability in a Microscopy Setting
This protocol provides a method to compare the photostability of different fluorescent dyes under typical fluorescence microscopy conditions.
Materials:
-
Fluorescence microscope with a suitable laser line (e.g., 633 nm or 647 nm) and detector.
-
Microscope slides and coverslips.
-
Mounting medium.
-
Antibody or other biomolecule conjugated with the test dyes (Cy5, Alexa Fluor 647, etc.).
-
Fixed cells or tissue samples.
Procedure:
-
Prepare identical samples stained with each of the dye-conjugated biomolecules.
-
Mount the samples using the same mounting medium.
-
Select a region of interest (ROI) for each sample with comparable initial fluorescence intensity.
-
Acquire a time-lapse series of images of the ROI under continuous illumination with the excitation laser. Use consistent laser power, exposure time, and acquisition interval for all samples.
-
Measure the mean fluorescence intensity of the ROI in each image of the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each dye. The rate of fluorescence decay is indicative of the dye's photostability. Dyes with slower decay rates are more photostable.
Mandatory Visualizations
Multiplex Immunofluorescence Workflow
Caption: A generalized workflow for multiplex immunofluorescence using iterative staining cycles.
EGFR Signaling Pathway
Caption: An overview of the major signaling cascades initiated by EGFR activation.
References
Cy5 NHS Ester vs. FITC for Protein Labeling: A Comprehensive Comparison for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for protein labeling is a critical decision that can significantly impact experimental outcomes. Among the myriad of choices, Cyanine5 (Cy5) NHS ester and Fluorescein isothiocyanate (FITC) are two of the most commonly employed reagents. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal dye for your specific application.
Key Performance Advantages of Cyanine5 (Cy5) NHS Ester
Cyanine5 (Cy5) NHS ester offers several distinct advantages over the more traditional Fluorescein isothiocyanate (FITC), primarily centered around its superior photophysical properties. These advantages translate to higher sensitivity, improved signal-to-noise ratio, and greater experimental flexibility.
Superior Photostability: One of the most significant drawbacks of FITC is its susceptibility to photobleaching, the irreversible loss of fluorescence upon exposure to light.[1] This can lead to rapid signal decay during image acquisition, particularly in applications requiring long exposure times or repeated imaging. In contrast, Cy5 exhibits significantly higher photostability, allowing for more robust and reproducible fluorescent signals over extended periods.[1] This makes Cy5 a more suitable choice for demanding applications such as time-lapse microscopy and high-resolution imaging.
Reduced pH Sensitivity: The fluorescence intensity of FITC is highly dependent on the pH of the surrounding environment, with a dramatic decrease in fluorescence in acidic conditions.[2][3] This sensitivity can be a major confounding factor in cellular imaging, where pH can vary between different organelles and compartments. Cy5, on the other hand, demonstrates remarkable pH insensitivity across a broad physiological range (pH 4-10), ensuring a more stable and reliable signal regardless of the local chemical environment.[4][5][6][7][8]
Favorable Spectral Properties in the Far-Red Spectrum: Cy5 is excited in the red region of the spectrum (around 650 nm) and emits in the far-red region (around 670 nm).[9][10] This is a key advantage as biological specimens typically exhibit minimal autofluorescence in this spectral range.[1][11] Autofluorescence, the natural fluorescence of biological materials, can create high background noise, obscuring the specific signal from the fluorescent label. By operating in the far-red, Cy5 provides a significantly better signal-to-noise ratio compared to FITC, which fluoresces in the green region where autofluorescence is more pronounced.[1]
Quantitative Comparison of Photophysical Properties
The following table summarizes the key photophysical properties of Cy5 NHS ester and FITC, providing a quantitative basis for their comparison.
| Property | Cyanine5 (Cy5) NHS Ester | Fluorescein isothiocyanate (FITC) | Advantage |
| Excitation Maximum (nm) | ~651[9][10] | ~495[12] | Cy5 |
| Emission Maximum (nm) | ~670[9][10] | ~525[12] | Cy5 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000[1] | ~75,000[1] | Cy5 (Brighter Signal) |
| Quantum Yield | ~0.2[1] | ~0.5 - 0.9[1] | FITC (Higher intrinsic efficiency, but offset by other factors) |
| Photostability | High[1] | Low[1] | Cy5 (More resistant to fading) |
| pH Sensitivity | Largely insensitive (pH 4-10)[4][5][6][7][8] | Highly sensitive[2][3] | Cy5 |
| Fluorescence Lifetime (ns) | ~1.0[13][14] | ~4.1[13] | Application Dependent |
Experimental Protocols
Detailed methodologies for protein labeling with both Cy5 NHS ester and FITC are provided below. These protocols are intended as a starting point and may require optimization for specific proteins and applications.
Protein Labeling with Cyanine5 (Cy5) NHS Ester
This protocol outlines a general procedure for labeling proteins with Cy5 NHS ester.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
Cyanine5 (Cy5) NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)[15]
-
Purification column (e.g., gel filtration or dialysis)
-
Storage buffer (e.g., PBS with a protein stabilizer)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[16] Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS ester.[17]
-
Prepare Cy5 NHS Ester Stock Solution: Immediately before use, dissolve the Cy5 NHS ester in DMF or DMSO to a concentration of 10 mg/mL.[18]
-
Labeling Reaction: While gently stirring, slowly add the Cy5 NHS ester solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10:1 (dye:protein) can be used.[16]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[18]
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column or by dialysis against the storage buffer.[18]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and ~650 nm.
Protein Labeling with Fluorescein isothiocyanate (FITC)
This protocol provides a general method for labeling proteins with FITC.
Materials:
-
Protein of interest (2 mg/mL in amine-free buffer)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Labeling Buffer (0.1 M sodium bicarbonate, pH 9.0)[19]
-
Purification column (e.g., gel filtration)[12]
-
Storage buffer (e.g., PBS)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer to a concentration of 2 mg/mL.[12] The buffer should not contain primary amines.[12][17]
-
Prepare FITC Solution: Freshly prepare a 1 mg/mL solution of FITC in anhydrous DMSO.[20]
-
Labeling Reaction: Add the FITC solution to the protein solution with continuous stirring. A common starting ratio is 50-100 µg of FITC for every 1 mg of protein.[12]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark.[19]
-
Purification: Separate the labeled protein from unreacted FITC using a gel filtration column.[12] The FITC-labeled protein will appear as a faster-moving colored band.
-
Storage: Store the purified, labeled protein at 4°C, protected from light.
Visualizing the Workflow and Key Differences
The following diagrams illustrate the general protein labeling workflow and highlight the key decision-making factors when choosing between Cy5 NHS ester and FITC.
Caption: A generalized workflow for protein labeling with amine-reactive dyes.
Caption: Key decision factors for choosing between Cy5 and FITC.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ratiometric detection of pH fluctuation in mitochondria with a new fluorescein/cyanine hybrid sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. goldbio.com [goldbio.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 10. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 11. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 12. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 13. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 14. researchgate.net [researchgate.net]
- 15. interchim.fr [interchim.fr]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. abcam.co.jp [abcam.co.jp]
- 18. genecopoeia.com [genecopoeia.com]
- 19. youdobio.com [youdobio.com]
- 20. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cyanine5 NHS Ester Iodide: A Guide for Laboratory Professionals
Researchers and scientists handling Cyanine5 NHS ester iodide must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this fluorescent dye, in line with laboratory safety and chemical handling best practices.
1. Hazard Identification and Safety Precautions
While some safety data sheets (SDS) may classify this compound as a non-hazardous substance, others indicate potential health risks. It is prudent to treat the compound as potentially harmful. Associated hazards may include:
-
Harmful if swallowed or inhaled.[1]
-
Harmful in contact with skin.[1]
-
May cause allergic skin reactions.[1]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles with side shields
-
A lab coat
-
In cases of potential aerosol generation, a full-face respirator may be necessary.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
2. Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C36H42IN3O4 | --INVALID-LINK-- |
| Molecular Weight | 707.64 g/mol | --INVALID-LINK-- |
| Appearance | Solid | General Product Information |
| Excitation Maximum | ~646 nm | --INVALID-LINK-- |
| Emission Maximum | ~662 nm | --INVALID-LINK-- |
| Solubility | Soluble in DMSO or DMF | --INVALID-LINK-- |
| Storage Temperature | -20°C to -80°C, protected from light | --INVALID-LINK--, --INVALID-LINK-- |
3. Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to adhere to all applicable local, state, and federal regulations.[2] Do not discharge the chemical into sewer systems or the environment.[3][4]
For Solid Waste (Unused Reagent, Contaminated Labware):
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealed container. This includes unused product, contaminated pipette tips, microfuge tubes, and gloves.
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" and should include the chemical name "this compound."
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal company.
For Liquid Waste (Solutions containing this compound):
-
Collection: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled container.
-
Solvent Consideration: If the dye is dissolved in a combustible solvent (e.g., DMSO, DMF), this may be a suitable candidate for incineration.[1]
-
Aqueous Solutions: Do not dispose of aqueous solutions down the drain. Collect them as hazardous waste.
-
Disposal Route: The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][3]
Decontamination of Glassware:
-
Rinsing: Triple rinse glassware that has come into contact with this compound with a suitable solvent (e.g., acetone or ethanol) before washing.
-
Rinsate Collection: Collect the solvent rinsate as hazardous liquid waste.
-
Final Cleaning: After decontamination, the glassware can be washed with soap and water.
4. Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE, including a respirator if necessary.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
5. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By following these procedures, researchers can handle and dispose of this compound in a manner that prioritizes safety and environmental responsibility. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyanine5 NHS Ester Iodide
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cyanine5 NHS ester iodide. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your experiments.
This compound is an amine-reactive fluorescent dye commonly used for labeling proteins, peptides, and oligonucleotides.[1][2] While Safety Data Sheets (SDS) from multiple suppliers indicate that this substance is not classified as hazardous, prudent laboratory practice dictates the use of appropriate personal protective equipment (PPE) and adherence to standardized handling and disposal procedures.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical Resistant Gloves | Nitrile or neoprene gloves are recommended. Always double-glove, especially when handling the powder form or solutions in organic solvents. Check manufacturer's data for breakthrough times. |
| Eyes/Face | Safety Goggles | Must be splash-proof. A face shield should be worn over the goggles when there is a significant risk of splashing. |
| Body | Laboratory Coat | A buttoned lab coat is the minimum requirement. Consider a chemical-resistant apron when handling larger quantities. |
| Respiratory | N/A (in well-ventilated areas) | Not normally required if handled in a well-ventilated area or a fume hood. If aerosols may be generated or if working in a poorly ventilated space, a NIOSH-approved respirator may be necessary. |
Operational Plan: Safe Handling and Storage
Storage: this compound is sensitive to moisture and light.[1][2]
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid | -20°C | Up to 12 months | Store in the dark and desiccate.[2] |
| In Solvent | -80°C or -20°C | 6 months at -80°C, 1 month at -20°C | Sealed storage, away from moisture and light.[1] Avoid repeated freeze-thaw cycles. |
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.
-
Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
The NHS-ester moiety is readily hydrolyzed. Therefore, dissolve the reagent immediately before use and do not prepare stock solutions for long-term storage unless specified.[5]
-
When dissolving, use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6][7][8] Ensure DMF is amine-free.[6][7]
Experimental Protocol: General Labeling Procedure
This protocol provides a general guideline for labeling amino-biomolecules with Cyanine5 NHS ester. Optimization may be required for specific applications.
Materials:
-
This compound
-
Biomolecule to be labeled (e.g., protein, peptide)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5)[6][7]
-
Purification column (e.g., gel filtration)
Procedure:
-
Calculate Reagents: Determine the required amounts of the biomolecule and Cyanine5 NHS ester. A molar excess of the NHS ester is typically used.[6][8]
-
Prepare Biomolecule: Dissolve the biomolecule in the reaction buffer.
-
Prepare Dye: Immediately before use, dissolve the Cyanine5 NHS ester in a small amount of anhydrous DMSO or DMF.[6][7][8]
-
Reaction: Add the dissolved NHS ester solution to the biomolecule solution. Mix gently and incubate at room temperature for at least 4 hours or overnight on ice.[6][7] Protect the reaction from light.[9]
-
Purification: Purify the labeled conjugate from the unreacted dye and byproducts using an appropriate method, such as gel filtration.[6][7]
Disposal Plan
All waste containing this compound, including contaminated PPE, solutions, and empty containers, should be treated as chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container. Do not pour down the drain.
-
Contaminated PPE: Dispose of gloves and other disposable items in the designated hazardous waste stream.
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Workflow for Safe Handling of this compound
Caption: Safe handling workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. targetmol.com [targetmol.com]
- 5. broadpharm.com [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
